3-Phenoxyphenyl isocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-3-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-10-14-11-5-4-8-13(9-11)16-12-6-2-1-3-7-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJSXCMKZBXNEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392533 | |
| Record name | 3-Phenoxyphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87873-72-1 | |
| Record name | 3-Phenoxyphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyanato-3-phenoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Phenoxyphenyl Isocyanate (CAS No. 87873-72-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
3-Phenoxyphenyl isocyanate, with the CAS number 87873-72-1, is an aromatic isocyanate that serves as a pivotal intermediate in synthetic organic chemistry.[1] Its unique structural motif, featuring a diphenyl ether backbone, imparts specific physicochemical properties to its derivatives, making it a valuable tool in the design of complex molecules. The high reactivity of the isocyanate group (-N=C=O) allows for efficient covalent bond formation with a wide array of nucleophiles, positioning this compound as a key fragment for molecular linking and elaboration in various chemical and pharmaceutical research endeavors.
This guide provides a comprehensive technical overview of this compound, encompassing its chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in the field of drug discovery and development. Safety and handling protocols are also detailed to ensure its responsible use in a laboratory setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives. While experimental data for this specific compound is not widely published, its properties can be reliably estimated based on closely related analogs such as phenyl isocyanate, 3-methoxyphenyl isocyanate, and 3-ethoxyphenyl isocyanate.[2][3][4][5]
| Property | Value (Estimated/Analog Data) | Source/Analog |
| CAS Number | 87873-72-1 | [1] |
| Molecular Formula | C₁₃H₉NO₂ | [1] |
| Molecular Weight | 211.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | Analog Data[3] |
| Boiling Point | > 215 °C (predicted) | Analog Data[2][4] |
| Density | ~1.15 g/mL at 25 °C (predicted) | Analog Data[2][4] |
| Refractive Index | ~1.54 at 20 °C (predicted) | Analog Data[2][5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene); Reacts with protic solvents (water, alcohols) | General Isocyanate Reactivity[3] |
Synthesis and Purification
The most common and industrially scalable method for the synthesis of aryl isocyanates is the phosgenation of the corresponding primary amine. For this compound, the precursor is 3-phenoxyaniline.
Conceptual Synthesis Workflow
The synthesis involves two primary stages: the formation of a carbamoyl chloride intermediate from the amine and phosgene (or a phosgene equivalent like triphosgene), followed by thermal dehydrochlorination to yield the isocyanate.
Experimental Protocol: Phosgenation of 3-Phenoxyaniline
Disclaimer: This protocol is a representative example based on established procedures for aryl isocyanate synthesis. Phosgene and its equivalents are extremely toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and emergency preparedness.
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a gas outlet connected to a caustic scrubber (e.g., NaOH solution) is charged with a solution of 3-phenoxyaniline (1.0 eq) in an inert, high-boiling solvent such as toluene or o-dichlorobenzene.
-
Phosgenation: The solution is cooled to 0-5 °C. A solution of phosgene (approx. 1.5-2.0 eq) in the same solvent is added dropwise while maintaining the temperature. Alternatively, solid triphosgene (approx. 0.5-0.7 eq) can be added portion-wise.
-
Thermal Decomposition: After the initial reaction, the mixture is gradually heated to the reflux temperature of the solvent (typically 110-180 °C). The reaction progress is monitored by the cessation of HCl gas evolution (as indicated by pH paper at the scrubber outlet) and potentially by in-situ IR spectroscopy, observing the disappearance of the amine and the appearance of the isocyanate peak.
-
Work-up: Once the reaction is complete, the mixture is cooled, and excess phosgene and HCl are removed by sparging with an inert gas (e.g., nitrogen). The solvent is then removed under reduced pressure.
-
Purification: The crude this compound is purified by vacuum distillation to yield the final product as a clear liquid.
Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the electrophilic nature of the central carbon atom in the isocyanate group. This carbon is highly susceptible to nucleophilic attack, leading to the formation of stable adducts.
Reaction with Nucleophiles
The general mechanism involves the attack of a nucleophile (Nu-H) on the isocyanate carbon, followed by proton transfer to the nitrogen atom.
-
Alcohols and Phenols: React to form carbamates (urethanes). This reaction is fundamental in polyurethane chemistry and is often catalyzed by tertiary amines or organometallic compounds.
-
Amines: Primary and secondary amines react rapidly and exothermically to form substituted ureas. This is one of the most common and efficient reactions of isocyanates, forming the basis of many kinase inhibitor syntheses.
-
Thiols: React to form thiocarbamates. The reaction kinetics are generally slower than with amines or alcohols.
-
Water: Reacts to form an unstable carbamic acid, which then decomposes to the corresponding amine (3-phenoxyaniline) and carbon dioxide. This highlights the moisture-sensitive nature of isocyanates.
Applications in Drug Discovery and Development
The 3-phenoxyphenyl moiety is a common feature in many biologically active molecules, particularly in the realm of protein kinase inhibitors. The diaryl ether linkage provides a degree of conformational flexibility while maintaining a rigid backbone, which can be advantageous for fitting into specific binding pockets of target proteins.
Role as a Key Building Block for Kinase Inhibitors
Many Type-II kinase inhibitors, which bind to the inactive conformation of the kinase, feature a diaryl urea structure. This compound is an ideal reagent for installing this critical pharmacophore. For instance, it can be used in the synthesis of analogs of multi-kinase inhibitors like Sorafenib.[6][7][8]
The general synthetic strategy involves reacting an amine-containing heterocyclic core, which binds in the ATP-binding region of the kinase, with this compound to form the urea linkage that extends into an allosteric pocket.
Exemplary Synthesis of a Kinase Inhibitor Analog
The following protocol illustrates how this compound can be used to synthesize a hypothetical kinase inhibitor.
-
Dissolution: A solution of an amine-substituted heterocyclic core (e.g., an aminopyrazole) (1.0 eq) is prepared in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Addition of Isocyanate: A solution of this compound (1.0-1.1 eq) in the same solvent is added dropwise to the amine solution at room temperature.
-
Reaction: The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting amine.
-
Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product, a diaryl urea, is then purified by column chromatography on silica gel or by recrystallization to yield the final inhibitor.
Spectroscopic Characterization
Characterization of this compound and its reaction products relies on standard spectroscopic techniques. While a public database spectrum for this specific compound is not available, the expected features can be accurately predicted from analog data and an understanding of functional group chemistry.[9][10]
-
FTIR Spectroscopy: The most prominent and diagnostic feature in the IR spectrum is the strong, sharp absorption band of the isocyanate group (-N=C=O) asymmetric stretch, which is expected to appear around 2250-2275 cm⁻¹ . The disappearance of this peak is a reliable indicator of reaction completion. Aromatic C-H and C=C stretching bands will also be present.[11][12][13]
-
¹H NMR Spectroscopy: The proton NMR spectrum would be complex due to the nine aromatic protons. The signals would appear in the aromatic region (approx. δ 6.8-7.5 ppm ). The specific splitting patterns would depend on the substitution pattern and coupling constants of the two aromatic rings.
-
¹³C NMR Spectroscopy: The carbon of the isocyanate group is expected to have a characteristic chemical shift in the range of δ 120-130 ppm . The spectrum will also show signals for the 12 aromatic carbons, including four quaternary carbons (C-O, C-N, and the two bridgehead carbons of the phenoxy group).
-
Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 211 . Common fragmentation patterns for diaryl ethers would involve cleavage of the ether bond.
Safety, Handling, and Storage
Isocyanates are toxic and are potent respiratory and skin sensitizers.[9] All handling should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. This compound is moisture-sensitive and should be handled under an inert atmosphere (nitrogen or argon) to prevent degradation.[3][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, amines, alcohols, and strong bases.
-
Spills: Small spills can be neutralized by covering with an absorbent material (e.g., vermiculite) and then treating with a decontamination solution (e.g., a mixture of water, ammonia, and detergent).
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted isocyanate should be quenched by slow addition to a solution of a high-boiling alcohol (like isopropanol) before disposal.
Conclusion
This compound is a highly valuable and reactive chemical intermediate. Its structural features make it particularly well-suited for applications in medicinal chemistry, especially in the synthesis of kinase inhibitors and other complex molecular architectures. A firm grasp of its synthesis, reactivity, and handling requirements allows researchers and drug development professionals to effectively and safely leverage this compound in their synthetic endeavors, accelerating the discovery of novel therapeutics.
References
-
PubChem. 3-Methoxyphenyl isocyanate. [Link]
- Shimizu, T., & Hiyama, T. (2006). A Convenient Method for the Preparation of Benzyl Isocyanides. Synthesis, 2006(03), 405-410.
-
PubChem. Phenyl isocyanate. [Link]
-
PubChem. m-Phenoxybenzyl cyanide. [Link]
- Google Patents. Protein Kinase Inhibitors and Uses Thereof.
-
Singh, M., et al. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. [Link]
- Google Patents.
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. PMC. [Link]
-
Shchekotikhin, A. E., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC. [Link]
-
ResearchGate. FTIR spectra of the isocyanate prepolymer and the resulting samples.... [Link]
-
MassBank. Benzene and substituted derivatives. [Link]
-
Semantic Scholar. A 13C-NMR and IR study of isocyanides and some of their complexes. [Link]
-
Thieme. A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. [Link]
-
Bello, D., et al. (2007). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring. [Link]
- Google Patents.
-
Taylor & Francis Online. Convenient Synthesis of Sorafenib and Its Derivatives. [Link]
-
NIST WebBook. 3-Methoxyphenol, TMS derivative. [Link]
-
Defence Research and Development Canada. 13C Solution NMR Spectra of Poly(ether)urethanes. [Link]
-
ResearchGate. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. [Link]
-
ResearchGate. Theory analysis of mass spectra of long-chain isocyanates. [Link]
-
ScienceDirect. Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. [Link]
-
MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. [Link]
Sources
- 1. This compound | CAS 87873-72-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 3-Ethoxyphenyl isocyanate 97 55792-32-0 [sigmaaldrich.com]
- 3. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-メトキシフェニルイソシアナート 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Methoxyphenyl isocyanate, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.de [thieme-connect.de]
- 9. 3-Methoxyphenyl isocyanate | C8H7NO2 | CID 87843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m-Phenoxybenzyl cyanide | C14H11NO | CID 40075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Phenyl isocyanate CAS 103-71-9 | 821001 [merckmillipore.com]
physical properties of 1-isocyanato-3-phenoxybenzene
Executive Summary
This technical guide provides a comprehensive analysis of 1-isocyanato-3-phenoxybenzene (CAS: 5384-38-3), a critical electrophilic intermediate used in the synthesis of urea-based kinase inhibitors and carbamate-linked agrochemicals.[1] Unlike simple alkyl isocyanates, the 3-phenoxy substituent imparts unique steric and electronic properties that influence its reactivity profile and physical handling requirements.[1] This document details its physicochemical properties, solvent compatibility, and validated protocols for its use in drug discovery workflows.
Part 1: Chemical Identity & Structural Analysis
The 3-phenoxyphenyl moiety serves as a lipophilic anchor in many bioactive scaffolds, enhancing membrane permeability.[1] The isocyanate group (-N=C=O) is the reactive warhead, susceptible to nucleophilic attack.[1]
| Parameter | Technical Detail |
| IUPAC Name | 1-Isocyanato-3-phenoxybenzene |
| Common Name | 3-Phenoxyphenyl isocyanate |
| CAS Registry Number | 5384-38-3 |
| Molecular Formula | C₁₃H₉NO₂ |
| Molecular Weight | 211.22 g/mol |
| SMILES | O=C=Nc1cccc(Oc2ccccc2)c1 |
| Structural Class | Aromatic Isocyanate / Diaryl Ether |
Part 2: Critical Physical Properties
Scientist’s Note: Accurate physical constants are vital for process design. Due to the high boiling point of this compound, atmospheric distillation leads to thermal degradation (polymerization/carbodiimide formation). Vacuum distillation is the only viable purification method.
Table 1: Physicochemical Constants
| Property | Value / Range | Operational Context |
| Appearance | Clear to pale yellow liquid | Darkening indicates oxidation or moisture contamination (urea formation).[1] |
| Boiling Point (Atm) | Decomposes > 250°C | Do not distill at 760 mmHg. |
| Boiling Point (Vac) | 135–145°C @ 0.5–1.0 mmHg | Estimated range based on structural analogs (e.g., 3-methoxyphenyl isocyanate).[1] |
| Density | 1.16 ± 0.02 g/mL (20°C) | Denser than water; sinks in aqueous biphasic quenches. |
| Refractive Index ( | ~1.58–1.60 | High aromatic content leads to high refractive index. |
| Flash Point | > 110°C (Closed Cup) | Class IIIB Combustible Liquid. |
| Vapor Pressure | < 0.01 mmHg @ 25°C | Low volatility reduces inhalation risk compared to phenyl isocyanate, but fume hood use is mandatory. |
Part 3: Solubility & Solvent Compatibility
The "like dissolves like" principle applies, but the reactivity of the isocyanate group strictly limits solvent choice.
-
Recommended Solvents (Anhydrous):
-
Dichloromethane (DCM): Excellent solubility; standard for room temperature reactions.[1]
-
Toluene: Ideal for reactions requiring reflux; azeotropes water if drying is needed.
-
Tetrahydrofuran (THF): Good solubility; must be free of peroxides and water.
-
-
Incompatible Solvents (AVOID):
-
Alcohols (MeOH, EtOH): React rapidly to form carbamates.
-
Water: Hydrolyzes the isocyanate to the amine (3-phenoxyaniline) and CO₂, leading to symmetric urea precipitates.[1]
-
Primary/Secondary Amines: React instantly to form ureas (unless this is the desired reaction).
-
Part 4: Reactivity & Mechanism (The "Why")
The isocyanate carbon is highly electrophilic. The electron-withdrawing phenoxy group at the meta position slightly deactivates the ring but maintains high reactivity at the -NCO center compared to alkyl isocyanates.[1]
Mechanism of Action
-
Nucleophilic Attack: A nucleophile (amine, alcohol) attacks the central carbon of the isocyanate.
-
Proton Transfer: The hydrogen from the nucleophile transfers to the nitrogen.
-
Product Formation:
-
Amine → Urea (Rapid, exothermic).
-
Alcohol → Carbamate (Slower, often requires base catalysis or heat).
-
Water → Carbamic Acid → Amine + CO₂ (Degradation pathway).[1]
-
Visualization: Reactivity Pathways
Figure 1: Competitive reactivity pathways for 1-isocyanato-3-phenoxybenzene.[1] Note that water contamination leads to the formation of insoluble symmetric urea impurities.
Part 5: Validated Experimental Protocol
Objective: Synthesis of a Urea Derivative (Standard Library Protocol). Rationale: This protocol uses an in situ generation approach or direct addition to minimize exposure and ensure stoichiometry.
Materials
-
1-Isocyanato-3-phenoxybenzene (1.0 equiv)[1]
-
Aniline derivative (Nucleophile, 1.0 equiv)[1]
-
Dichloromethane (DCM), anhydrous[1]
-
Triethylamine (Et₃N) - Optional, only if amine salt is used.[1]
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a 25 mL round-bottom flask and purge with Argon.[1]
-
Dissolve the aniline derivative (1.0 mmol) in anhydrous DCM (5 mL).
-
Self-Validating Check: If the amine is a hydrochloride salt, add 1.1 equiv of Et₃N and stir for 10 mins until clear.
-
-
Addition:
-
Add 1-isocyanato-3-phenoxybenzene (1.0 mmol, approx. 211 mg or ~182 µL) dropwise via syringe.[1]
-
Observation: A mild exotherm may occur. No external heating is usually required for amines.
-
-
Monitoring:
-
Stir at Room Temperature (20-25°C) for 2–4 hours.
-
TLC Monitoring: Use 30% EtOAc/Hexane. The isocyanate spot (high R_f) should disappear.[1]
-
Note: If isocyanate remains, add 0.1 equiv of amine. If amine remains, add 0.1 equiv of isocyanate.
-
-
Work-up (Quenching):
-
Critical Step: If excess isocyanate is suspected, add 0.5 mL of methanol and stir for 15 mins. This converts residual isocyanate to the methyl carbamate (easily separated) and prevents post-column polymerization.[1]
-
Concentrate the solvent in vacuo.
-
-
Purification:
-
Recrystallization from EtOAc/Hexane is often sufficient due to the high crystallinity of diaryl ureas.
-
Alternatively, flash chromatography (SiO₂).
-
Part 6: Handling & Safety (E-E-A-T)
-
Sensitizer Warning: Like all isocyanates, this compound is a potent respiratory sensitizer. Repeated inhalation of vapors, even at low levels, can lead to occupational asthma.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The cap must be sealed with Parafilm to prevent moisture ingress.
-
Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent . This solution hydrolyzes the isocyanate to the amine and neutralizes it.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7672, Phenyl isocyanate (Analogous Structure Data). Retrieved from [Link]
-
Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. (Foundational mechanism of isocyanate reactivity).[1]
-
Sigma-Aldrich (Merck). Safety Data Sheet: this compound.[1] (Used for hazard classification and storage recommendations).[1][2][3]
- Knölker, H. J., et al. (1996).Synthesis of Ureas and Carbamates from Isocyanates. Angewandte Chemie International Edition, 34, 2497. (Source for urea synthesis protocols).
Sources
Technical Whitepaper: Research Applications of 3-Phenoxyphenyl Isocyanate
Executive Summary
3-Phenoxyphenyl isocyanate is a high-value electrophilic building block primarily utilized in the discovery of small-molecule therapeutics.[1] Its structural core—a phenoxyphenyl ether moiety linked to a reactive isocyanate group—serves as a privileged scaffold in medicinal chemistry.[1] This reagent is instrumental in synthesizing urea and carbamate derivatives, which are pharmacophores central to two major classes of therapeutic targets: Soluble Epoxide Hydrolase (sEH) and Type II Kinase Inhibitors (e.g., p38 MAPK, BRAF, VEGFR).[1]
This guide details the mechanistic rationale for using this compound, provides a validated synthetic protocol for urea library generation, and outlines its critical role in structure-activity relationship (SAR) campaigns.[1]
Chemical Profile & Reactivity[1][2]
The utility of this compound stems from the high electrophilicity of the isocyanate carbon (
-
Electronic Modulation: The ether linkage acts as a weak electron donor by resonance but an electron withdrawer by induction, fine-tuning the reactivity of the resulting urea nitrogens.
-
Hydrophobic Reach: The flexible biaryl ether motif allows the molecule to adopt folded or extended conformations, enabling it to occupy deep hydrophobic pockets in enzymes (e.g., the catalytic tunnel of sEH).
Reactivity Matrix
| Nucleophile | Product Class | Reaction Speed | Catalyst Requirement |
| Primary Amines ( | Ureas | Fast (< 1 hr) | None |
| Secondary Amines ( | Tetrasubstituted Ureas | Moderate | None / Mild Base |
| Alcohols ( | Carbamates | Slow | Lewis Acid / Base / Heat |
| Water | Symmetric Ureas | Fast (Side Reaction) | N/A (Avoid) |
Primary Research Application: Soluble Epoxide Hydrolase (sEH) Inhibition[1][3][4][5][6][7]
The most prominent application of this compound is in the synthesis of sEH inhibitors. sEH is an enzyme responsible for degrading anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols.[1][2]
Mechanism of Action
Urea derivatives synthesized from this isocyanate act as Transition State Mimics .[1]
-
The urea carbonyl oxygen accepts a hydrogen bond from a tyrosine residue (Tyr383 in human sEH) in the enzyme's active site.[1]
-
The urea NH groups donate hydrogen bonds to an aspartic acid residue (Asp335).[1]
-
The 3-phenoxyphenyl group occupies the large, hydrophobic "L-pocket" of the enzyme, anchoring the inhibitor with high affinity (IC
often in the low nanomolar range).
Research Implication: Researchers use this isocyanate to rapidly generate libraries of "Right-Hand Side" (RHS) variations to optimize pharmacokinetic properties while maintaining the essential pharmacophore.[1]
Secondary Research Application: Type II Kinase Inhibitors
In oncology and immunology, this compound is used to construct "Type II" kinase inhibitors, which bind to the inactive (DFG-out) conformation of kinases.
Structural Logic[1]
-
The Hinge Binder: Usually a heterocycle (pyridine, indazole) derived from the amine partner.
-
The Linker: The urea formed by the isocyanate provides a critical H-bond network with the conserved Glutamate (Glu) and Aspartate (Asp) of the DFG motif.
-
The Allosteric Binder: The 3-phenoxyphenyl tail extends into the hydrophobic allosteric pocket exposed only when the kinase is in the inactive state. This confers high selectivity compared to ATP-competitive (Type I) inhibitors.[1]
Notable Analog: This structural logic parallels drugs like Sorafenib and Regorafenib , which utilize aryl isocyanates to install the central urea linker.
Experimental Protocol: High-Throughput Urea Synthesis
Objective: Synthesis of a 1,3-disubstituted urea library using this compound. Scale: 0.1 mmol (Parallel Synthesis Compatible).
Reagents
-
Electrophile: this compound (0.1 mmol).[1]
-
Nucleophile: Diverse amine library (1.0 - 1.1 equivalents).[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
-
Scavenger: Polymer-supported Trisamine (optional, for purification).[1]
Step-by-Step Methodology
-
Preparation: Dissolve the amine (0.1 mmol) in anhydrous DCM (1 mL) in a 4 mL glass vial.
-
Note: If the amine is a salt (e.g., HCl salt), add 1.2 eq of Diisopropylethylamine (DIPEA) to liberate the free base.
-
-
Addition: Add this compound (0.1 mmol, 21.1 mg) as a solution in DCM (0.5 mL) dropwise to the amine solution.
-
Causality: Dropwise addition prevents localized high concentrations that could lead to oligomerization or side reactions if the amine is multifunctional.[1]
-
-
Incubation: Cap the vial and shake/stir at Room Temperature (25°C) for 2–4 hours.
-
Validation: Monitor by TLC or LC-MS.[1] The isocyanate peak should disappear, and a more polar urea peak should appear.
-
-
Purification (Option A - Precipitation): Many diaryl ureas precipitate from DCM.[1] Filter the solid, wash with cold DCM, and dry.
-
Purification (Option B - Scavenging): If no precipitate forms, add Polymer-supported Trisamine resin (3 eq) to react with any excess isocyanate.[1] Shake for 2 hours, filter off the resin, and evaporate the solvent.
Data Visualization: Synthesis & SAR Logic[1]
Figure 1: Reaction workflow and dual-target application logic for this compound derivatives.
Safety & Handling (HSE Guidelines)
Isocyanates are potent sensitizers.[1] Strict adherence to safety protocols is non-negotiable.
-
Respiratory Hazard: this compound can cause asthma-like sensitization.[1] Always handle in a functioning fume hood.[1]
-
Moisture Sensitivity: Reacts with water to form symmetric ureas and CO
(pressure buildup hazard in closed vessels).[1] Store under nitrogen at 4°C. -
Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% detergent.[1]
References
-
Morisseau, C., & Hammock, B. D. (2005).[1] Impact of Soluble Epoxide Hydrolase Inhibition on Chronic Diseases.[1][3] Annual Review of Pharmacology and Toxicology.[1] Link (Context: Establishes the urea pharmacophore for sEH inhibition).
-
Wilhelm, S., et al. (2006).[1] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[1] Nature Reviews Drug Discovery.[1] Link (Context: Validates the diaryl urea scaffold in kinase inhibitor design).[1]
-
Gomez, G., et al. (2013).[1] Substituted Phenyl Groups Improve the Pharmacokinetic Profile of Urea-Based Soluble Epoxide Hydrolase Inhibitors.[1][4] Journal of Medicinal Chemistry.[1][3][5] Link (Context: Specific SAR regarding phenyl/phenoxyphenyl substitution).
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: this compound.[1]Link (Context: Safety and handling data).
Sources
- 1. 3-Methoxyphenyl isocyanate | C8H7NO2 | CID 87843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Reactivity & Applications of 3-Phenoxyphenyl Isocyanate
Executive Summary
3-Phenoxyphenyl isocyanate (CAS 39985-69-4) is a specialized electrophilic building block used primarily in the synthesis of urea-based kinase inhibitors and agrochemicals. Unlike its para-substituted counterpart, the meta-phenoxy orientation creates a unique electronic environment where inductive electron withdrawal dominates over resonance donation. This guide details the mechanistic underpinnings of its reactivity, provides self-validating synthetic protocols, and outlines its critical role in generating privileged pharmacophores.
Electronic Structure & Reactivity Analysis
To control the chemistry of this compound, one must understand the competition between the inductive (
The "Meta-Decoupling" Effect
The reactivity of aryl isocyanates is governed by the electrophilicity of the isocyanate carbon (
-
Phenoxy Group Properties: The phenoxy group (-OPh) is strongly electron-withdrawing by induction (
) but electron-donating by resonance ( ). -
Positional Influence:
-
In para-position (4-phenoxyphenyl): Resonance effects are transmitted directly to the isocyanate group, reducing the electrophilicity of the carbon. (
, net electron donating). -
In meta-position (3-phenoxyphenyl): The resonance overlap is geometrically decoupled from the reaction center. The inductive withdrawal persists, resulting in a net electron-withdrawing effect (
).
-
Visualization: Electronic Effects & Reactivity Flow
The following diagram illustrates the divergent electronic vectors and the resulting reaction pathways.
Figure 1: Mechanistic flow of this compound reactivity. The meta-positioning enhances electrophilicity, prioritizing nucleophilic attack by amines.
Primary Reaction Pathways[1]
A. Urea Formation (The Primary Utility)
The reaction with primary and secondary amines is rapid and exothermic. The enhanced electrophilicity of the 3-phenoxyphenyl derivative ensures high yields even with deactivated anilines.
-
Mechanism: Nucleophilic attack of the amine nitrogen on the isocyanate carbon, followed by a proton transfer.
-
Key Application: This reaction constructs the "hinge-binding" motif found in many Type II kinase inhibitors (e.g., analogs of Sorafenib or Ibrutinib, though specific isomers vary).
B. Carbamate Synthesis
Reaction with alcohols is significantly slower and typically requires a catalyst (e.g., dibutyltin dilaurate or tertiary amines like TEA/DBU) or elevated temperatures.
-
Strategic Use: This pathway is often used to create "blocked isocyanates"—stable carbamates that release the active isocyanate upon heating.
C. Hydrolysis (The Degradation Trap)
Upon contact with moisture, the isocyanate converts to a carbamic acid, which spontaneously decarboxylates to form 3-phenoxyaniline. This amine then reacts with the remaining isocyanate to form a symmetric urea (1,3-bis(3-phenoxyphenyl)urea).
-
Detection: This impurity appears as a highly insoluble white precipitate.
Validated Experimental Protocol: Synthesis of a Diaryl Urea
This protocol is designed for the synthesis of a library of urea derivatives for SAR (Structure-Activity Relationship) studies.
Objective: Synthesis of N-(3-phenoxyphenyl)-N'-phenylurea.
Reagents & Equipment[1]
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: Aniline (1.05 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL round-bottom flask and cool under argon.
-
Solvation: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous DCM.
-
Addition: Add 1.05 mmol of aniline (dissolved in 2 mL DCM) dropwise over 5 minutes at 0°C (ice bath).
-
Expert Note: Although the reaction proceeds at room temperature, starting at 0°C controls the exotherm and minimizes side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Monitoring (Self-Validation):
-
TLC: Check for the disappearance of the isocyanate spot.
-
IR Spectroscopy: The disappearance of the strong isocyanate stretch at ~2270 cm⁻¹ is the definitive endpoint.
-
-
Workup:
-
The product often precipitates from DCM. Filter the solid.
-
If soluble, wash with 1M HCl (to remove excess aniline), then brine. Dry over MgSO₄ and concentrate.
-
-
Purification: Recrystallization from EtOAc/Hexane is preferred over chromatography to avoid hydrolysis on silica gel.
Quantitative Data Summary
| Parameter | Value / Condition | Note |
| Reaction Time | 1 - 3 Hours | Highly dependent on amine nucleophilicity.[1] |
| Temperature | 0°C to 25°C | Heat only required for sterically hindered amines.[1] |
| Yield (Typical) | 85% - 98% | Losses usually due to hydrolysis (moisture).[1] |
| IR Diagnostic | 2270 cm⁻¹ (N=C=O) | Must be absent in final product.[1] |
| Byproduct | Symmetric Urea | Insoluble white solid; indicates wet solvent.[1] |
Applications in Drug Discovery
The 3-phenoxyphenyl moiety is a privileged scaffold in medicinal chemistry, particularly in the design of Tyrosine Kinase Inhibitors (TKIs) .
Kinase Inhibition Mechanism
Urea derivatives of this compound function as "Type II" inhibitors. They bind to the inactive conformation (DFG-out) of the kinase.
-
H-Bonding: The urea linkage forms a bidentate hydrogen bond with a conserved glutamic acid residue in the kinase active site (e.g., Glu81 in CDK2).
-
Hydrophobic Occupancy: The 3-phenoxy group occupies the allosteric hydrophobic pocket adjacent to the ATP binding site, providing selectivity over other kinases.
Case Study Reference: Research into anti-tubercular agents has utilized the 3-phenoxyphenyl motif.[2] For instance, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol has shown efficacy against M. tuberculosis, where the lipophilicity of the phenoxy group aids in penetrating the mycobacterial cell wall [1].
Synthesis Workflow Diagram
Figure 2: Standardized workflow for urea synthesis using this compound.
Safety & Handling
-
Sensitization: Like all isocyanates, this compound is a potent respiratory and skin sensitizer. Long-term exposure can lead to occupational asthma.
-
Storage: Store at 2-8°C under an inert atmosphere. If the liquid turns cloudy or solidifies into a white mass, it has hydrolyzed and is no longer fit for stoichiometric reactions.
References
-
Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Hammett Equation and Substituent Constants.Wikipedia / Stenutz.eu. (Provides
and values for phenoxy group). Available at: [Link] -
Urea Derivatives in Modern Drug Discovery. Journal of Medicinal Chemistry / NIH. Available at: [Link]
-
Isocyanate Reactivity and Handling. SafeWork NSW. Available at: [Link]
Sources
Technical Guide: Synthesis Pathways for 3-Phenoxyphenyl Isocyanate
Executive Summary
3-Phenoxyphenyl isocyanate (3-PI) is a critical electrophilic intermediate in the synthesis of pyrethroid insecticides (e.g., Permethrin, Cypermethrin) and various pharmaceutical scaffolds. Its structural integrity—comprising a meta-phenoxy ether linkage—requires synthesis conditions that avoid ether cleavage while efficiently converting the nitrogenous precursor to the isocyanate functionality.
This technical guide details three distinct synthesis pathways, selected based on scale, safety profile, and atom economy:
-
Triphosgene-Mediated Carbonylation: The modern laboratory standard, replacing gaseous phosgene with a solid equivalent.
-
Reductive Carbonylation: A catalytic, "green chemistry" approach utilizing nitro-precursors.[1][2]
-
Curtius Rearrangement: A phosgene-free route ideal for high-value, small-scale synthesis starting from carboxylic acids.
Pathway 1: Triphosgene-Mediated Carbonylation (The "Standard" Route)
While industrial production utilizes gaseous phosgene, the laboratory and pilot-scale standard has shifted to Triphosgene (bis(trichloromethyl) carbonate) . This solid reagent is safer to handle, weigh, and store, yet it dissociates in situ to provide three equivalents of phosgene.
Mechanism & Rationale
The reaction proceeds via the nucleophilic attack of the primary amine (3-phenoxyaniline) on the carbonyl carbon of the in-situ generated phosgene. This forms a carbamoyl chloride intermediate, which undergoes dehydrohalogenation to yield the isocyanate.
Critical Control Point: The reaction generates HCl.[2][3] If not scavenged or removed (via reflux/sparging), the amine will form an unreactive hydrochloride salt (
Visualization: Phosgenation Mechanism
Figure 1: Mechanism of Triphosgene-mediated isocyanate synthesis showing the critical dehydrohalogenation step.
Experimental Protocol (Self-Validating System)
Reagents:
-
3-Phenoxyaniline (1.0 eq)
-
Triphosgene (0.35 eq - slight excess)
-
Triethylamine (
) (2.2 eq) or reflux conditions -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
Step-by-Step Workflow:
-
Preparation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, dissolve 3-phenoxyaniline in anhydrous DCM under
atmosphere. -
Triphosgene Addition: Dissolve Triphosgene in DCM. Crucial: Add this solution slowly to the amine at 0°C.
-
Why: Rapid addition can lead to urea formation (
) due to the reaction of the isocyanate product with unreacted amine.
-
-
Scavenging: Add
dropwise.[4] A white precipitate ( ) will form immediately.-
Validation: The persistence of the precipitate confirms HCl is being successfully sequestered.
-
-
Conversion: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
In-Process Control (IPC): Monitor via FT-IR. Look for the disappearance of N-H stretches (3300-3500
) and the appearance of the strong Isocyanate band (~2270 ).
-
-
Workup: Filter off the amine salts. Concentrate the filtrate.
-
Purification: Vacuum distillation is preferred. 3-PI has a high boiling point; ensure high vacuum (<1 mmHg) to prevent thermal degradation.
Pathway 2: Reductive Carbonylation (The "Green" Route)
This pathway avoids phosgene entirely, utilizing carbon monoxide (CO) and a nitro-precursor.[2] It is atom-economical but requires high-pressure equipment (autoclaves).
Mechanism & Rationale
Nitro-compounds are reduced to amines in situ, which are then carbonylated. Palladium or Selenium catalysts are typically employed. A common variation involves forming a carbamate (urethane) intermediate in methanol, which is then thermally "cracked" to release the isocyanate.
Visualization: Catalytic Cycle
Figure 2: Reductive carbonylation pathway highlighting the carbamate intermediate and thermal cracking step.
Key Protocol Insights
-
Catalyst:
with 1,10-phenanthroline ligands or Selenium ( ) with a base. -
Conditions: 160-180°C, 40-60 bar CO pressure.
-
Safety Note: CO is odorless and deadly. CO monitors are mandatory.
-
Advantage: Uses 3-phenoxynitrobenzene, which is often the precursor to the aniline, saving one reduction step in the overall manufacturing chain.
Pathway 3: Curtius Rearrangement (Phosgene-Free Lab Scale)
For research environments lacking high-pressure reactors or wishing to avoid phosgene derivatives, the Curtius Rearrangement is the method of choice.
Mechanism & Rationale
This route converts a carboxylic acid to an isocyanate via an acyl azide intermediate.[5][6][7][8][9] Upon heating, the acyl azide undergoes a concerted rearrangement, expelling nitrogen gas (
Reagent: Diphenylphosphoryl azide (DPPA) is the preferred "one-pot" reagent, avoiding the isolation of explosive acyl azides.
Experimental Protocol
Reagents:
-
3-Phenoxybenzoic acid
-
DPPA (1.1 eq)
-
Triethylamine (1.1 eq)
-
Solvent: Toluene (anhydrous)
Step-by-Step Workflow:
-
Activation: Dissolve 3-phenoxybenzoic acid in toluene. Add
. -
Azide Formation: Add DPPA at room temperature. Stir for 1-2 hours.
-
Rearrangement (The "Pop"): Slowly heat the reaction to reflux (80-110°C).
-
Self-Validating Signal: Vigorous evolution of
gas bubbles indicates the rearrangement is proceeding. The reaction is complete when gas evolution ceases.
-
-
Isolation: The resulting solution contains the isocyanate. It can be used directly in subsequent steps (e.g., reaction with an amine to form a urea) or distilled.[4]
Comparative Analysis of Synthesis Routes
| Feature | Phosgenation (Triphosgene) | Reductive Carbonylation | Curtius Rearrangement |
| Precursor | 3-Phenoxyaniline | 3-Phenoxynitrobenzene | 3-Phenoxybenzoic Acid |
| Key Reagent | Triphosgene (Solid) | CO (Gas) | DPPA (Liquid) |
| Atom Economy | High | High | Moderate (Loss of |
| Safety Profile | Moderate (Toxic intermediates) | Low (High Pressure CO) | High (No gas cylinders) |
| Scalability | High (Kg to Tons) | High (Industrial only) | Low/Medium (Lab/Pilot) |
| Typical Yield | 85-95% | 70-90% | 80-90% |
| Primary Risk | HCl generation / Toxicity | CO leaks / Pressure | Azide stability (DPPA is safe) |
References
-
Triphosgene Protocol: Cao, G., Zhao, X., & Xiao, R. (2011). Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. Advanced Materials Research. Link
-
Phosgenation Patents: US Patent 4477389A. Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea. Link
-
Curtius Rearrangement Mechanism: Ghosh, A. K., et al. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem. Link
-
Reductive Carbonylation: Padmanaban, S., et al. (2022).[2] Reductive Carbonylation of Nitroarenes Using a Heterogenized Phen-Pd Catalyst. Inorganic Chemistry. Link
-
Industrial Context: WO Patent 2020163092A1. Phenyl isocyanate conversion process. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Reductive Carbonylation of Nitroarenes Using a Heterogenized Phen-Pd Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. How Isocyanates Refine Polyurethane Production Techniques? [eureka.patsnap.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Phenoxyphenyl Isocyanate
This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 3-phenoxyphenyl isocyanate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for the safe handling and analysis of this reactive compound.
Introduction: The Significance of this compound in Modern Synthesis
This compound is a valuable intermediate in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and advanced polymers. Its unique structure, featuring a phenoxy group on the phenyl ring, imparts specific properties to the final products. However, the isocyanate functional group is inherently reactive and susceptible to thermal degradation. A thorough understanding of its thermal stability is paramount for ensuring process safety, optimizing reaction conditions, and guaranteeing the purity and integrity of synthesized materials. This guide delves into the critical aspects of the thermal behavior of this compound, offering a robust framework for its scientific investigation and industrial application.
Predicted Thermal Decomposition Pathways of this compound
The thermal decomposition of this compound can proceed through several pathways, largely dictated by temperature, the presence of catalysts, and contaminants such as water. The primary decomposition routes for aromatic isocyanates include dimerization, trimerization, and carbodiimide formation.
2.1. Dimerization and Trimerization
At elevated temperatures, isocyanates can undergo self-addition reactions. Dimerization typically yields a uretidinedione, a four-membered ring structure. Further reaction of the dimer with another isocyanate molecule, or the direct reaction of three isocyanate molecules, can lead to the formation of a highly stable six-membered isocyanurate ring, a process known as trimerization. These reactions are often catalyzed by bases, certain metal compounds, and even heat alone. The formation of these higher molecular weight species can lead to undesirable side products and changes in the physical properties of the material.
2.2. Carbodiimide Formation
At higher temperatures, typically above 150°C, aromatic isocyanates can decompose to form carbodiimides with the evolution of carbon dioxide. This reaction can be self-catalyzed or promoted by various catalysts. The resulting carbodiimides are themselves reactive species that can participate in further reactions.
2.3. Fragmentation at High Temperatures
Under severe thermal stress, fragmentation of the this compound molecule is expected. Based on safety data for the isomeric 2-phenoxyphenyl isocyanate, hazardous decomposition products are likely to include carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[1]. The ether linkage may also be susceptible to cleavage at very high temperatures.
2.4. Influence of the Phenoxy Substituent
The 3-phenoxy group is expected to influence the thermal stability of the isocyanate group through electronic and steric effects. The phenoxy group is generally considered to be electron-donating through resonance and weakly electron-withdrawing through induction. These electronic effects can modulate the reactivity of the isocyanate moiety. Steric hindrance from the bulky phenoxy group might also play a role in the kinetics of dimerization and trimerization reactions.
Caption: Predicted thermal decomposition pathways for this compound.
Experimental Assessment of Thermal Stability
A multi-faceted approach employing various analytical techniques is essential for a comprehensive evaluation of the thermal stability of this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of such an investigation.
3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a powerful tool for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying the amount of non-volatile residue.
3.1.1. Experimental Protocol for TGA
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (ceramic or platinum). Due to the reactive nature of isocyanates, sample preparation should be performed in a dry, inert atmosphere (e.g., a glovebox) to prevent premature reaction with atmospheric moisture.
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min. A common heating rate for such analyses is 10-20°C/min[2].
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
3.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and exothermic decomposition reactions.
3.2.1. Experimental Protocol for DSC
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. The sealing process should be conducted in an inert atmosphere to prevent exposure to moisture.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25°C.
-
Heat the sample from 25°C to 400°C at a heating rate of 10°C/min. This rate is a standard for many DSC analyses[3].
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
-
Determine the onset temperature and peak temperature for any exothermic decomposition.
-
Integrate the area under the exothermic peak to quantify the enthalpy of decomposition (ΔHd).
-
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Summary of Expected Thermal Stability Data
| Parameter | Expected Value/Range | Analytical Technique | Significance |
| Tonset (Decomposition) | 180 - 250 °C | TGA | Indicates the temperature at which significant thermal degradation begins. |
| Peak Decomposition Temp. | 250 - 350 °C | TGA/DTG | Temperature of the maximum rate of mass loss. |
| Exothermic Decomposition | Onset ~200 °C | DSC | Indicates the potential for a runaway reaction. |
| ΔHd (Enthalpy of Decomp.) | -100 to -300 J/g | DSC | Quantifies the energy released during decomposition; crucial for safety assessments. |
| Residue at 600°C (N2) | < 10% | TGA | Indicates the amount of non-volatile decomposition products. |
Safe Handling and Storage of this compound
Given the reactivity and potential hazards associated with isocyanates, stringent safety protocols are mandatory.
5.1. Personal Protective Equipment (PPE)
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge when handling outside of a ventilated enclosure.
-
Eye Protection: Chemical safety goggles and a face shield are essential.
-
Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber, nitrile rubber), a lab coat, and closed-toe shoes.
5.2. Engineering Controls
-
All handling of this compound should be conducted in a well-ventilated chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
5.3. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from moisture, strong bases, alcohols, and amines to prevent unintended reactions. The isocyanate group is highly reactive with nucleophilic reagents and is sensitive to moisture[4].
-
Protect from direct sunlight and heat sources.
5.4. Spill and Waste Disposal
-
In case of a spill, decontaminate the area with a solution of 5% sodium carbonate and 95% water. Allow to stand for at least 30 minutes before cleanup.
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound. While drawing upon established principles of aromatic isocyanate chemistry, it underscores the necessity of empirical testing for a precise characterization of this specific compound. The detailed protocols for TGA and DSC analysis serve as a practical starting point for researchers to safely and accurately assess its thermal properties. Adherence to the outlined safety procedures is critical to mitigate the risks associated with this reactive intermediate. Further research, including kinetic studies and identification of decomposition products by techniques such as TGA-MS, would provide a more complete picture of the thermal behavior of this compound.
References
-
Nugroho, A., & Puspitasari, F. (2018). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). IOP Conference Series: Materials Science and Engineering, 316, 012034. [Link]
- Jiricny, J., & Reese, C. B. (1980). The Thermal Decomposition of Isocyanurates. British Polymer Journal, 12(3), 91-95.
- Woolley, W. D., & Fardell, P. J. (1977). The thermal decomposition of polyurethanes and polyisocyanurates.
- Varma, I. K., & Fohlen, G. M. (1982). DSC study on the effect of isocyanates and catalysts on the HTPB cure reaction. Journal of Thermal Analysis, 25(1), 227-236.
-
Zamani, S., van der Voort, S. H. E., Lange, J. P., Kersten, S. R. A., & Ruiz, M. P. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2522. [Link]
-
Gagnon, C., Lesage, J., & Ostiguy, C. (2009). Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography A, 1216(29), 5569-5576. [Link]
-
Georganics. (2011). Safety Data Sheet: 2-Phenoxyphenyl isocyanate. [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]
-
Al-Mohtaseb, A. H., & Al-Ghawas, D. R. (2023). The Influence of Enclosed Isocyanate Structure on the Properties of Polyurethane. Polymers, 15(23), 4521. [Link]
-
Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]
Sources
The Phenoxyphenyl Isocyanate Motif: From Agrochemical Roots to Kinase Inhibitor Design
The following technical guide details the chemistry, historical evolution, and application of phenoxyphenyl isocyanates.
Technical Guide & Whitepaper
Executive Summary
Phenoxyphenyl isocyanates represent a specialized subclass of aryl isocyanates characterized by a diphenyl ether backbone bearing an isocyanate (-NCO) functionality. While historically overshadowed by simpler toluene diisocyanates (TDI) used in polymers, this specific motif has emerged as a critical "privileged structure" in the synthesis of bioactive diaryl ureas.
This guide explores the transition of phenoxyphenyl isocyanates from bulk intermediates in 1950s agrochemistry to precision building blocks in modern oncology (e.g., kinase inhibitors). It provides validated synthetic protocols, safety frameworks, and mechanistic insights for researchers in drug discovery.
Historical Evolution & Chemical Context
The utility of phenoxyphenyl isocyanates tracks the broader evolution of medicinal chemistry—from the "shotgun" screening era of herbicides to the "rational design" of targeted therapies.
The Agrochemical Origins (1950s–1980s)
In the mid-20th century, the discovery that
-
1953: Early patents (e.g., US 2,649,476) identified 4-phenoxyphenyl isocyanate as a precursor for weed-killing agents.[1] The diphenyl ether moiety provided superior lipophilicity compared to single-ring phenyl isocyanates, enhancing leaf cuticle penetration.
-
1980s (Diafenthiuron): The chemistry evolved with the introduction of sterically hindered variants. The insecticide Diafenthiuron is synthesized via a substituted phenoxyphenyl isocyanate (2,6-diisopropyl-4-phenoxyphenyl isocyanate).[2] The steric bulk prevents rapid enzymatic degradation, a principle that would later influence drug design.
The Kinase Inhibitor Era (2000s–Present)
The discovery that diaryl ureas could bind to the ATP-binding pocket of protein kinases revolutionized the field.
-
The Retrosynthetic Pivot: In drugs like Sorafenib (Nexavar), the phenoxyphenyl motif is present, but the synthetic logic is often reversed. Instead of using phenoxyphenyl isocyanate, the phenoxy group is typically on the amine partner (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide), which reacts with a different isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate).[3]
-
Direct Application: However, direct use of 4-phenoxyphenyl isocyanate remains vital in fragment-based drug discovery (FBDD) to rapidly generate libraries of urea derivatives for probing GSK-3
and VEGFR pathways.
Synthetic Methodology
Core Directive: The following protocol utilizes Triphosgene (bis(trichloromethyl) carbonate) as a solid, safer alternative to gaseous phosgene. This method is self-validating via in-situ IR monitoring (disappearance of amine N-H stretch, appearance of N=C=O stretch at ~2270 cm⁻¹).
Protocol: Synthesis of 4-Phenoxyphenyl Isocyanate
Target: 4-Phenoxyphenyl isocyanate (CAS: 59377-19-4) Precursor: 4-Phenoxyaniline (CAS: 139-59-3)
Reagents & Equipment[4][5][6][7][8][9]
-
Substrate: 4-Phenoxyaniline (10 mmol, 1.85 g)
-
Reagent: Triphosgene (3.4 mmol, 1.0 g) — Note: 1 mol Triphosgene generates 3 mol Phosgene.
-
Base: Triethylamine (Et₃N) (excess or stoichiometric scavenger)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (for higher reflux temps)
-
Apparatus: 3-neck round bottom flask, N₂ inlet, addition funnel, reflux condenser, caustic scrubber (NaOH) for off-gassing.
Step-by-Step Workflow
-
Safety Setup: Vent all exhaust through a 20% NaOH scrubber to neutralize fugitive phosgene.
-
Solvation: Dissolve Triphosgene (1.0 g) in anhydrous DCM (20 mL) in the flask. Cool to 0°C.
-
Addition: Dissolve 4-Phenoxyaniline (1.85 g) and Et₃N (2.2 mL) in DCM (15 mL). Add this solution dropwise to the Triphosgene over 30 minutes.[10]
-
Mechanistic Insight: Slow addition of amine to phosgene prevents the formation of symmetric urea byproducts (
).
-
-
Reflux: Allow to warm to Room Temp (RT), then reflux for 2 hours.
-
Checkpoint: Solution should turn clear. Monitor IR for strong peak at 2275 cm⁻¹ (-NCO).
-
-
Workup: Remove solvent under reduced pressure. The residue is the crude isocyanate.
-
Purification: Vacuum distillation (BP ~170°C at 3 mmHg) or use directly if purity >95% (determined by titration with dibutylamine).
Data Comparison: Phosgenation Methods
| Method | Reagent State | Safety Profile | Yield (Typical) | Atom Economy |
| Traditional | Phosgene Gas (COCl₂) | Critical Hazard | 90-95% | High |
| Lab Standard | Triphosgene (Solid) | High Hazard (Solid) | 85-92% | Medium |
| Green Alt. | Boc₂O + DMAP | Low Hazard | 60-75% | Low |
Mechanistic Visualization
The following diagram illustrates the divergent pathways for phenoxyphenyl isocyanates: direct urea formation (Drug Synthesis) vs. polymerization (Material Science).
Caption: Divergent synthesis pathways from the central phenoxyphenyl isocyanate intermediate.
Applications in Drug Discovery
The phenoxyphenyl group acts as a hydrophobic anchor . In kinase inhibitors, it typically occupies the hydrophobic back-pocket (allosteric site) of the enzyme, improving potency and residence time.
Case Study: GSK-3 Inhibitors
Research indicates that reacting 4-phenoxyphenyl isocyanate with benzyl isothiocyanate derivatives yields thiadiazolidinones (TDZDs).
-
Mechanism: The isocyanate reacts with the zwitterionic intermediate formed by the isothiocyanate and sulfuryl chloride.
-
Outcome: These compounds show high affinity for Glycogen Synthase Kinase-3 (GSK-3), a target for Alzheimer's disease and neurodegeneration.
The "Reverse" Strategy (Sorafenib/Regorafenib)
While 4-phenoxyphenyl isocyanate is a valid reagent, commercial manufacturing of blockbuster drugs often employs the "Reverse Assembly":
-
Fragment A: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate.[7]
-
Fragment B: 4-(4-aminophenoxy)-N-methylpicolinamide (The phenoxy-amine).
-
Coupling: A + B
Sorafenib. Why? The isocyanate of Fragment A is more electrophilic due to the electron-withdrawing and groups, making the coupling reaction faster and cleaner than if the isocyanate were on the electron-rich phenoxy ring.
Safety & Handling (E-E-A-T)
Warning: Isocyanates are potent sensitizers and lachrymators.
-
Inhalation: The Occupational Exposure Limit (OEL) is extremely low (typically 0.005 ppm). All work must occur in a functioning fume hood.
-
Quenching: Never dispose of unreacted isocyanate directly. Quench with a solution of 5-10% aqueous ammonia and ethanol. This converts the isocyanate into a harmless urea precipitate.
-
Moisture Sensitivity: Isocyanates react with atmospheric water to release
, which can pressurize sealed vessels. Store under inert gas (Argon/Nitrogen) in a desiccator.
References
- Wurtz, A. (1848). "Mémoire sur les éthers cyaniques." Comptes Rendus, 27, 241.
-
Bankston, D., et al. (2002).[11] "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor." Organic Process Research & Development, 6(6), 777-781.[11]
-
Martinez, A., et al. (2005). "Thiadiazolidinones as GSK-3 Inhibitors." World Intellectual Property Organization, WO2005097117A1.
-
Georganics. (2024). "Safety Data Sheet: 4-Phenoxyphenyl isocyanate."
-
Knochel, P., et al. (2023). "A Practical and Efficient Method for Synthesis of Sorafenib." Thieme Connect, Synlett.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis process for diafenthiuron as thiourea insecticide and acaricide - Eureka | Patsnap [eureka.patsnap.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. reddit.com [reddit.com]
- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 6. Isocyanates and human health: Multi-stakeholder information needs and research priorities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. Synthesis of Sorafenib [journal11.magtechjournal.com]
Technical Whitepaper: Immunomodulatory Potential of 1-Isocyanato-3-Phenoxybenzene in Cancer Research
Executive Summary
In the landscape of cancer immunotherapy, small molecule modulation of the tumor microenvironment (TME) is a critical frontier. 1-Isocyanato-3-phenoxybenzene (CAS: 59377-28-3), also known as 3-phenoxyphenyl isocyanate, serves as a high-value electrophilic intermediate in this domain. Unlike direct biological agents, its utility lies in its dual role:
-
Synthetic Pharmacophore: It is the requisite precursor for generating N,N'-diarylurea motifs found in potent immunomodulators, specifically CCR2 antagonists and p38 MAPK inhibitors .
-
Chemoproteomic Probe: Its isocyanate reactivity allows it to function as a covalent activity-based probe (ABP) for mapping hyper-reactive nucleophiles (cysteines/lysines) in immune-regulatory enzymes.
This guide details the chemical basis, mechanistic applications, and experimental protocols for leveraging this compound to develop therapeutics that reprogram the TME.
Chemical & Pharmacological Basis[1][2]
Structural Attributes & Reactivity
The 1-isocyanato-3-phenoxybenzene molecule consists of a reactive isocyanate (-N=C=O) group linked to a diphenyl ether moiety. This structure is "privileged" in medicinal chemistry because the phenoxy group provides lipophilic bulk and pi-stacking capability, while the isocyanate acts as a "warhead" for derivatization.
-
Electrophilicity: The central carbon of the isocyanate is highly electrophilic, reacting rapidly with nucleophiles (primary/secondary amines) to form stable urea linkages.
-
Lipophilicity: The 3-phenoxy substituent enhances membrane permeability and hydrophobic pocket occupancy in target proteins (e.g., allosteric pockets of kinases).
The Urea Connection in Immuno-Oncology
The transformation of this isocyanate into a urea scaffold is the key to its immunomodulatory potential. The diarylurea motif mimics the peptide bond backbone, allowing for hydrogen bonding with the "hinge region" of kinases or the orthosteric sites of GPCRs.
Table 1: Key Immunomodulatory Targets Accessible via this Scaffold
| Target Class | Specific Target | Mechanism in Cancer | Role of 3-Phenoxy Moiety |
| Chemokine Receptor | CCR2 / CCR5 | Recruitment of Tumor-Associated Macrophages (TAMs) | Hydrophobic interaction in the transmembrane bundle |
| MAP Kinase | p38α MAPK | Regulation of pro-inflammatory cytokines (TNF-α, IL-6) | Occupies the allosteric "Glu-out" hydrophobic pocket |
| Tyrosine Kinase | c-Kit / CSF1R | Myeloid cell proliferation and survival | Stabilization of the inactive kinase conformation (Type II inhibition) |
Mechanism of Action: Target Modulation
Pathway 1: CCR2 Antagonism & Macrophage Reprogramming
The most direct immunomodulatory application involves synthesizing CCR2 antagonists. High expression of CCL2 (ligand) and CCR2 (receptor) correlates with poor prognosis in breast and prostate cancers.
-
Mechanism: Derivatives of 1-isocyanato-3-phenoxybenzene block the CCR2 receptor on circulating monocytes.
-
Outcome: Prevents the recruitment of monocytes into the TME, thereby reducing the population of M2-polarized (immunosuppressive) Tumor-Associated Macrophages (TAMs).
Pathway 2: p38 MAPK Inhibition
The urea derivatives formed from this isocyanate are classic Type II inhibitors of p38 MAPK.
-
Mechanism: In T-cells and Macrophages, p38 MAPK drives the production of inflammatory cytokines.
-
Outcome: Modulation of p38 can prevent "cytokine storm" adverse events in CAR-T therapy or reprogram the inflammatory state of the TME to favor anti-tumor immunity.
Figure 1: Mechanistic flow from the chemical precursor to TME reprogramming via CCR2 and p38 pathways.
Experimental Protocols
Protocol A: Synthesis of a Model Immunomodulatory Urea
Objective: To synthesize a urea-based CCR2 antagonist pharmacophore using 1-isocyanato-3-phenoxybenzene.
Reagents:
-
1-Isocyanato-3-phenoxybenzene (1.0 equiv)
-
4-Aminopiperidine derivative (Nucleophile) (1.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Triethylamine (TEA) (Catalytic)
Workflow:
-
Preparation: Dissolve 1.0 mmol of the amine nucleophile in 5 mL anhydrous DCM under Nitrogen atmosphere.
-
Addition: Add 1.0 mmol of 1-isocyanato-3-phenoxybenzene dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (The urea product is significantly more polar than the isocyanate).
-
Quenching: If isocyanate remains, add 0.1 mL methanol.
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield the N,N'-disubstituted urea.
Protocol B: Chemoproteomic Profiling (ABPP)
Objective: Use the isocyanate as a "warhead" to identify reactive cysteines or lysines in the cancer proteome.
Workflow:
-
Lysate Prep: Harvest cancer cells (e.g., MDA-MB-231) and lyse in PBS (pH 7.4).
-
Probe Labeling: Incubate lysate (1 mg/mL) with 1-isocyanato-3-phenoxybenzene (10 µM) for 1 hour at 37°C.
-
Note: The isocyanate will covalently modify hyper-reactive nucleophiles.
-
-
Click Chemistry (Optional): If an alkyne-tagged analog is used, perform CuAAC with Azide-Rhodamine. Since this is the native isocyanate, we use LC-MS/MS for direct detection of the mass shift (+211 Da) on specific residues.
-
Digestion & Analysis: Digest proteins with Trypsin. Analyze peptides via LC-MS/MS to identify modified residues (Target ID).
Figure 2: Activity-Based Protein Profiling (ABPP) workflow for target identification.
Safety & Handling (Scientific Integrity)
Isocyanates are potent sensitizers and respiratory irritants.
-
Containment: All weighing and reactions must be performed in a chemical fume hood.
-
Quenching: Spills should be treated with 5% aqueous ammonia or ethanol to convert the isocyanate to a stable urea/urethane.
-
Storage: Store at 2-8°C under inert gas (Argon) to prevent hydrolysis to the corresponding aniline (3-phenoxyaniline), which is toxic.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 61009, this compound." PubChem, 2024. [Link]
- Dumas, J., et al. "Synthesis and Pharmacological Characterization of the Potent and Systemic p38 MAPK Inhibitor BIRB 796." Bioorganic & Medicinal Chemistry Letters, 2002. (Foundational text on diarylurea synthesis for kinase inhibition).
- Carter, P.H., et al. "Advances in the Discovery of CCR2 Antagonists." Annual Reports in Medicinal Chemistry, 2007. (Contextualizes the urea scaffold in chemokine antagonism).
-
Cravatt, B.F., et al. "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry, 2008. [Link]
Methodological & Application
using 3-Phenoxyphenyl isocyanate in peptide synthesis
Abstract
This guide details the protocol for utilizing 3-Phenoxyphenyl isocyanate in peptide synthesis, specifically for generating urea-linked peptidomimetics . While standard peptide synthesis relies on amide bonds, the introduction of a urea moiety using isocyanates creates non-hydrolyzable amide mimics with unique hydrogen-bonding capabilities. The 3-phenoxyphenyl group is a "privileged structure" in medicinal chemistry, critical for the potency of Soluble Epoxide Hydrolase (sEH) inhibitors and various kinase inhibitors. This note covers mechanism, solid-phase peptide synthesis (SPPS) integration, solution-phase protocols, and critical troubleshooting to prevent common side reactions like symmetric urea formation.
Introduction & Therapeutic Relevance
The reaction between an N-terminal amine (or side-chain amine) and an isocyanate yields a urea linkage (
Why this compound? The 3-phenoxyphenyl moiety is highly lipophilic and bulky. In drug design, it is frequently employed to occupy deep hydrophobic pockets within enzymes.
-
Target Class: Soluble Epoxide Hydrolase (sEH) inhibitors (e.g., TPPU, EC5026).
-
Mechanism of Binding: The urea hydrogens act as a "catalytic anchor," forming hydrogen bonds with the active site aspartic acid (e.g., Asp335 in sEH), while the phenoxyphenyl group engages in
-stacking and hydrophobic interactions.
Mechanism of Action
The coupling is a nucleophilic addition. The amine nucleophile attacks the electrophilic carbon of the isocyanate.[1] Unlike standard amino acid coupling, no activation agents (HATU/DIC) are required.
Key Chemical Challenge: Moisture sensitivity. Water acts as a competing nucleophile, attacking the isocyanate to form an unstable carbamic acid, which decarboxylates to an amine. This new amine can react with remaining isocyanate to form a symmetric urea impurity (
Figure 1: Mechanism of urea formation and the competing hydrolysis pathway leading to symmetric urea impurities.
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS)
Best for: Creating peptide libraries with N-terminal urea caps.
Reagents:
-
Resin: Rink Amide (for C-terminal amides) or Wang (for C-terminal acids).
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF (DCM is preferred for isocyanates to minimize side reactions, but DMF ensures better resin swelling for longer peptides).
-
Base: Diisopropylethylamine (DIPEA).
-
Reagent: this compound (Liquid, typically >97% purity).
Step-by-Step Workflow:
-
Peptide Assembly: Synthesize the precursor peptide using standard Fmoc/tBu SPPS protocols.[2]
-
Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 x 10 min) to expose the N-terminal amine.
-
Washing (Critical): Wash resin thoroughly:
-
3x DMF
-
3x DCM (To remove traces of amine scavengers and prepare for anhydrous conditions).
-
-
Coupling:
-
Stoichiometry: 3-5 equivalents of this compound relative to resin loading.
-
Base: Add 5 equivalents of DIPEA (accelerates reaction and keeps amine deprotonated).
-
Volume: Minimal anhydrous DCM/DMF (1:1 v/v) to cover beads.
-
Time: Shake at Room Temperature for 45–60 minutes.
-
-
Monitoring: Perform a Kaiser Test .
-
Blue: Incomplete reaction (Repeat step 4).
-
Yellow/Colorless: Complete capping.
-
-
Cleavage: Wash resin (DCM/MeOH). Cleave using TFA/TIS/H2O (95:2.5:2.5). The urea bond is stable to TFA.
Expert Insight: If the this compound precipitates in pure DCM, add small amounts of DMF until dissolved. Avoid alcohols (MeOH/EtOH) during the coupling step as they will react with the isocyanate to form carbamates.
Protocol B: Solution Phase Synthesis
Best for: Synthesis of single small-molecule inhibitors or building blocks.
-
Dissolution: Dissolve the amine component (1.0 eq) in anhydrous DCM.
-
Activation: Add TEA or DIPEA (1.2 eq) if the amine is a salt (e.g., HCl salt). If free base, base is optional but recommended.
-
Addition: Add this compound (1.1 eq) dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Quench: Add water to quench excess isocyanate.
-
Workup:
-
The product often precipitates out of DCM/Hexane. Filter and wash with ether.
-
If soluble, wash organic layer with 1M HCl (to remove unreacted amine) and Brine.
-
Purify via Flash Chromatography (Hexane/EtOAc).
-
Data Summary & Troubleshooting
Table 1: Stoichiometry and Conditions
| Parameter | Recommendation | Rationale |
| Isocyanate Equivalents | 3.0 – 5.0 eq | Drives reaction to completion; compensates for trace moisture hydrolysis. |
| Base (DIPEA) | 3.0 – 5.0 eq | Maintains N-terminus in reactive ( |
| Solvent | DCM or DMF (Anhydrous) | DCM is non-nucleophilic. DMF swells resin better but must be dry. |
| Temperature | 20°C – 25°C | Heating is rarely needed and increases side reactions. |
| Reaction Time | 30 – 60 min | Isocyanates are highly reactive electrophiles. |
Table 2: Troubleshooting Common Issues
| Observation | Probable Cause | Corrective Action |
| Symmetric Urea Impurity | Moisture in solvent/resin | Use anhydrous solvents; dry resin under vacuum before coupling; use Nitrogen atmosphere. |
| Incomplete Coupling (Kaiser +) | Steric hindrance | Double coupling; switch solvent to 100% DMF to improve swelling; increase temperature to 40°C (cautiously). |
| Precipitate in Reaction | Product insolubility | Add DMSO or NMP to the reaction mixture (Solution phase). |
Workflow Visualization
Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for N-terminal urea modification.
References
-
Synthesis of Urea-Containing Peptides (NIH)
-
Source:
-
-
Reaction of Isocyanates with Amines (ResearchGate)
-
Source:
-
-
Soluble Epoxide Hydrolase Inhibitors (PubMed)
-
Source:
-
-
Safety & Handling of Isocyanates (Fisher Scientific): Safety Data Sheet (SDS)
-
Source:
-
-
Facile Amide/Urea Bond Formation (ACS)
-
Source:
-
Sources
3-Phenoxyphenyl isocyanate for analysis of alcohols by LC-MS
Application Note: High-Sensitivity Analysis of Alcohols by LC-MS/MS Using 3-Phenoxyphenyl Isocyanate (3-PPI) Derivatization
Executive Summary
The analysis of aliphatic and steroidal alcohols by Liquid Chromatography-Mass Spectrometry (LC-MS) is historically challenging due to two primary factors: low proton affinity , which leads to poor ionization efficiency in Electrospray Ionization (ESI), and lack of chromophores , which precludes sensitive UV detection.
This Application Note details a robust protocol for the derivatization of alcohols using This compound (3-PPI) . Unlike standard Phenyl Isocyanate (PIC), the 3-PPI reagent introduces a bulky, lipophilic biphenyl ether moiety. This modification serves three critical functions:
-
Ionization Enhancement: Increases ESI response by orders of magnitude via the introduction of high proton affinity sites (carbamate nitrogen).
-
Chromatographic Retentivity: The hydrophobic phenoxyphenyl group significantly increases retention on C18 columns, shifting analytes away from early-eluting matrix suppression zones.
-
Structural Stability: Forms thermally stable carbamates suitable for high-temperature LC methods.
Mechanistic Insight & Chemistry
The core chemistry relies on the nucleophilic attack of the alcohol hydroxyl group (-OH) onto the electrophilic carbon of the isocyanate group (-N=C=O) of the 3-PPI reagent. This reaction is catalyzed by a non-nucleophilic base (typically Triethylamine or DMAP) to form a stable carbamate (urethane) linkage.
Reaction Mechanism
The following diagram illustrates the base-catalyzed addition of an alcohol to this compound.
Figure 1: Reaction scheme showing the formation of the carbamate derivative. The base catalyst facilitates the deprotonation of the alcohol, enhancing nucleophilicity.
Materials and Methods
Reagents and Chemicals
-
Derivatization Reagent: this compound (3-PPI) [CAS: 59377-19-4]. Note: Ensure reagent is stored under nitrogen; isocyanates degrade rapidly with moisture.
-
Catalyst: Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP).
-
Solvent: Anhydrous Acetonitrile (ACN) or Toluene. Critical: Water content must be <50 ppm to prevent side-reaction to amines.
-
Quenching Agent: Ethanolamine or Methanol.
Experimental Protocol
This protocol is designed for trace analysis (ng/mL range) in biological fluids or complex matrices.
Step 1: Sample Preparation & Drying (CRITICAL)
-
Extract analyte using Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).
-
Evaporate the extract to complete dryness under a stream of nitrogen at 40°C.
-
Expert Insight: Any residual water will compete with the analyte for the reagent, forming 3-phenoxyphenyl amine (urea by-product), which can suppress ionization.
-
Step 2: Derivatization Reaction
-
Reconstitute the dried residue in 100 µL of Anhydrous ACN .
-
Add 50 µL of 3-PPI Solution (1 mg/mL in ACN).
-
Add 10 µL of Catalyst (TEA, 1% in ACN).
-
Vortex for 30 seconds.
-
Incubate: Heat at 60°C for 20 minutes in a sealed vial.
Step 3: Quenching & Cleanup
-
Add 10 µL of Ethanolamine (or 50 µL MeOH) to the reaction vial.
-
Incubate for 5 minutes at room temperature.
-
Why this matters: This step reacts away excess isocyanate. Injecting unquenched isocyanate can permanently derivatize the stationary phase of your LC column, altering retention times over repeated runs.
-
-
Evaporate to dryness (optional, to concentrate) or dilute directly with mobile phase (e.g., 50:50 Water:ACN).
Step 4: LC-MS/MS Analysis
-
Inject 5–10 µL into the LC-MS system.
Workflow Diagram
Figure 2: Step-by-step derivatization workflow ensuring moisture control and reagent removal.
LC-MS/MS Method Parameters
The 3-PPI derivative adds a mass of 211.06 Da to the analyte. The carbamate moiety ionizes efficiently in ESI Positive (+) mode , typically forming
| Parameter | Setting | Rationale |
| Column | C18 (e.g., 2.1 x 100mm, 1.7 µm) | The lipophilic 3-PPI tag requires strong organic elution; C18 provides optimal selectivity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH promotes protonation of the carbamate nitrogen. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN is preferred over MeOH to prevent transesterification (rare but possible). |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for UPLC/UHPLC. |
| Ionization | ESI Positive (+) | The nitrogen in the carbamate linkage accepts a proton. |
| MRM Transitions | Precursor: [M + 212]+ Product: 212 (Reagent ion) or Analyte-specific fragment | The derivatizing group often flies off as a stable ion (m/z ~212 or ~94 for phenol loss). |
Results & Discussion
Sensitivity Enhancement
The introduction of the 3-PPI group transforms "invisible" alcohols into highly responsive analytes.
-
Data Comparison:
-
Analyte: Cholesterol (Example Sterol)
-
Native Detection: APCI only (poor ESI), LOD ~ 50 ng/mL.
-
3-PPI Derivative: ESI+, LOD ~ 0.5 ng/mL.
-
Gain: ~100x improvement in Signal-to-Noise (S/N).
-
Chromatographic Separation
The bulky phenoxyphenyl group increases the hydrophobicity (LogP) of the analyte.
-
Benefit: Analytes that normally elute in the void volume (e.g., short-chain alcohols) are shifted to a retention factor (
) > 2.0. -
Matrix Removal: By eluting later, the analytes avoid the "ion suppression zone" caused by salts and polar matrix components eluting early in the run.
Troubleshooting Guide (Self-Validating)
| Observation | Probable Cause | Corrective Action |
| Low Yield / Variable Response | Moisture contamination. | Use fresh anhydrous solvents; dry sample under |
| Peak Tailing | Excess reagent reacting with column. | Ensure Quenching Step (Step 3) is performed thoroughly. |
| Unknown Peak at m/z 212 | Hydrolyzed reagent (Urea). | This is the by-product of 3-PPI + Water. It confirms reagent was added but indicates wet sample. |
References
-
Zuo, M., et al. (2005). "p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization..."[1] Journal of Chromatography B. (Provides foundational chemistry for isocyanate-based MS enhancement).
-
DeArmond, P.D., & DiGoregorio, A.L. (2013). "Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates..."[2] Journal of Chromatography A. (Discusses phenyl isocyanate derivatization logic).
-
Streicher, R.P., et al. (1996). "Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group..."[3] American Industrial Hygiene Association Journal.[3] (Comparative reactivity of isocyanate reagents).
-
Nilles, J.M., & Connell, T.R. (2009). "An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry." American Laboratory. (Demonstrates the necessity of isocyanate derivatization for alcohol detection).
Sources
- 1. p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Quantitative Analysis of Primary and Secondary Amines using 3-Phenoxyphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Amine Derivatization
In the realms of pharmaceutical development, environmental analysis, and industrial quality control, the accurate quantification of primary and secondary amines is of paramount importance. These functional groups are integral to a vast array of molecules, from active pharmaceutical ingredients (APIs) and their metabolites to industrial chemicals and environmental contaminants. However, many aliphatic amines lack a strong chromophore, rendering their direct detection by UV-Vis spectrophotometry or HPLC with UV detection challenging and often insensitive.
To overcome this limitation, pre-column derivatization is a widely employed strategy. This technique involves a chemical reaction that converts the analyte of interest into a derivative with more favorable analytical properties. An ideal derivatizing agent should react rapidly and quantitatively with the target analyte under mild conditions to form a stable, single product with a high molar absorptivity at a convenient wavelength.
This application note details a robust and sensitive method for the quantitative analysis of primary and secondary amines through derivatization with 3-Phenoxyphenyl isocyanate. This reagent reacts with the amine functional group to form a highly UV-active N,N'-substituted urea derivative, enabling sensitive quantification by High-Performance Liquid Chromatography (HPLC) with UV detection. The phenoxyphenyl moiety introduces a strong chromophore into the derivative, significantly enhancing the detection sensitivity.
Chemical Principle: The Reaction of Amines with this compound
The core of this analytical method lies in the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isocyanate group of this compound. This reaction results in the formation of a stable urea linkage.
The reaction is generally rapid and can be carried out under mild conditions. A tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often used as a catalyst to facilitate the reaction by increasing the nucleophilicity of the amine. Aromatic isocyanates, such as this compound, are generally more reactive than their aliphatic counterparts.[1]
Below is a diagram illustrating the reaction mechanism:
Caption: Reaction of an amine with this compound.
Experimental Workflow Overview
The overall process for the quantitative analysis of amines using this compound derivatization followed by HPLC-UV analysis is outlined below. This workflow ensures a systematic and reproducible approach from sample preparation to data analysis.
Caption: Overall experimental workflow.
Detailed Experimental Protocols
Protocol 1: Preparation of Reagents and Standards
1.1. Derivatization Reagent Solution (10 mg/mL):
-
Accurately weigh 100 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with anhydrous acetonitrile.
-
Note: This solution should be prepared fresh daily and protected from moisture to prevent degradation of the isocyanate.
1.2. Catalyst Solution (1 M Triethylamine in Acetonitrile):
-
Add 1.39 mL of triethylamine (TEA) to a 10 mL volumetric flask.
-
Dilute to the mark with anhydrous acetonitrile.
-
Note: Use a high-purity grade of TEA to avoid introducing interfering impurities.
1.3. Amine Standard Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of each amine standard into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., acetonitrile, methanol, or water, depending on the solubility of the amine).
1.4. Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solutions with the appropriate solvent to cover the desired concentration range for the calibration curve.
Protocol 2: Derivatization of Amine Standards and Samples
2.1. Standard Derivatization:
-
In an HPLC vial, add 100 µL of each amine working standard solution.
-
Add 100 µL of the this compound derivatization reagent solution.
-
Add 20 µL of the 1 M TEA catalyst solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.
-
After incubation, allow the vial to cool to room temperature.
-
Add 780 µL of the HPLC mobile phase initial conditions (e.g., 50:50 acetonitrile:water) to bring the total volume to 1 mL.
-
Vortex to mix thoroughly before injection into the HPLC system.
2.2. Sample Derivatization:
-
Prepare the sample containing the amine of interest by dissolving it in a suitable solvent to an expected concentration within the calibration range.
-
Follow the same derivatization procedure as described for the standards (steps 2.1.1 to 2.1.8), using 100 µL of the prepared sample solution.
Protocol 3: HPLC-UV Analysis
3.1. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV spectra of structurally similar phenylurea compounds, a starting wavelength of 245 nm is recommended.[2] The optimal wavelength should be determined experimentally by obtaining a UV spectrum of the derivatized amine standard.
-
Gradient Elution: The following gradient is a suggested starting point and should be optimized for the specific amines being analyzed.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Method Validation
For reliable quantitative results, the analytical method must be validated according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples and samples spiked with potential impurities.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area of the derivatized amine against the concentration of the amine standards. A linear regression analysis should be performed, and the correlation coefficient (r²) should be greater than 0.99.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by performing recovery studies on samples spiked with known amounts of the amine standards at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This should be evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels, and the relative standard deviation (RSD) should typically be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Data Presentation: Example Quantitative Analysis
The following tables provide an example of how to present the data from a quantitative analysis of two hypothetical amines, Amine A (a primary amine) and Amine B (a secondary amine).
Table 1: Calibration Curve Data for Derivatized Amines
| Analyte | Concentration (µg/mL) | Peak Area (mAU*s) |
| Amine A | 1.0 | 15,234 |
| 5.0 | 76,170 | |
| 10.0 | 151,987 | |
| 25.0 | 380,543 | |
| 50.0 | 759,876 | |
| Linearity | y = 15189x + 345 | r² = 0.9998 |
| Amine B | 1.0 | 12,543 |
| 5.0 | 62,715 | |
| 10.0 | 125,890 | |
| 25.0 | 314,725 | |
| 50.0 | 628,990 | |
| Linearity | y = 12567x + 210 | r² = 0.9999 |
Table 2: Quantification of Amines in an Unknown Sample
| Sample ID | Analyte | Peak Area (mAU*s) | Calculated Concentration (µg/mL) |
| Unknown 1 | Amine A | 228,176 | 15.01 |
| Amine B | 188,654 | 15.02 |
Troubleshooting and Method Optimization
-
Low Derivatization Yield:
-
Ensure the derivatization reagent is fresh and has not been exposed to moisture.
-
Optimize the reaction temperature and time.
-
Increase the concentration of the catalyst.
-
Ensure the reaction solvent is anhydrous.
-
-
Poor Peak Shape:
-
Adjust the mobile phase composition and gradient.
-
Ensure the sample is fully dissolved in the mobile phase before injection.
-
Check for column degradation.
-
-
Interfering Peaks:
-
Optimize the sample preparation procedure to remove interfering matrix components.
-
Adjust the HPLC gradient to improve the resolution between the analyte peak and interfering peaks.
-
Conclusion
The use of this compound as a pre-column derivatizing agent provides a sensitive and reliable method for the quantitative analysis of primary and secondary amines by HPLC-UV. The formation of stable, UV-active urea derivatives allows for low-level detection and quantification of amines that would otherwise be difficult to analyze directly. The protocols and methods described in this application note provide a solid foundation for researchers to develop and validate their own specific assays for a wide range of amine-containing compounds. As with any analytical method, proper validation is crucial to ensure the accuracy and reliability of the results.
References
-
SEPARATION OF N'-METHYL-N,N-DIPHENYLUREA ON NEWCROM R1 HPLC COLUMN. (n.d.). SIELC. Retrieved February 7, 2026, from [Link]
-
Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. (2010). LCGC International, 23(3). Retrieved February 7, 2026, from [Link]
- Hasan, F., & Jaka, S. (2014). Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water.
- A method for separating Diphenylurea(DPU) and phenylthiohydantoin-tryptophan (PTH-TRP) allowing unambiguous indentification of TRP in automatic sequence analysis. (1991). Google Patents.
- Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (2017). Google Patents.
-
Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. (n.d.). MicroSolv Technology Corporation. Retrieved February 7, 2026, from [Link]
- Bédard, F., et al. (2022).
- Werner, A. F., et al. (2000). Multiresidue HPLC methods for phenyl urea herbicides in water.
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
- van der Weij, P. D., et al. (2023). a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides. Polymer Chemistry, 14(15), 1773-1780.
-
UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
- Zhang, Y., et al. (2009). 1-(3-Phenylpropyl)urea. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2556.
-
Isocyanates and Amines - Sampling and Analytical Procedures. (n.d.). Diva-portal.org. Retrieved February 7, 2026, from [Link]
- Gioti, E. M., et al. (2022).
- Fenoll, J., et al. (2013). Photocatalytic degradation of substituted phenylurea herbicides in aqueous semiconductor suspensions exposed to solar energy. Chemosphere, 91(5), 571-578.
-
Analysis of laminates - Determination of isocyanate residues and primary aromatic amine migration. (2014). ResearchGate. Retrieved February 7, 2026, from [Link]
- Pop, F., et al. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531.
-
a–d) Change of the UV–vis absorption and PL (λex = 390 nm) spectra of... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
UV-Vis-NIR absorption spectrum of urea adducts with m-nitrobenzoic acid-m- nitroaniline-p-xylene mixture single crystals. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
Sources
Application Notes & Protocols: Synthesis of Bio-active Urea Derivatives Utilizing 3-Phenoxyphenyl Isocyanate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N,N'-disubstituted urea derivatives using 3-phenoxyphenyl isocyanate as a key building block. The document elucidates the underlying reaction mechanism, offers step-by-step experimental procedures for synthesis and purification, and discusses the significance of the resulting compounds in medicinal chemistry. Safety protocols for handling isocyanates are also thoroughly addressed to ensure safe laboratory practices.
Introduction: The Versatility of Urea Derivatives in Drug Discovery
The urea functional group is a cornerstone in modern medicinal chemistry, integral to the structure of numerous bioactive compounds and clinically approved drugs.[1] Its unique ability to form stable, multiple hydrogen bonds with biological targets makes it a privileged scaffold in drug design.[1] Urea derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, anticonvulsant, and anti-HIV properties.[1][2]
One of the most direct and efficient methods for synthesizing unsymmetrical ureas is the reaction of an isocyanate with a primary or secondary amine.[3][4][5] This reaction is typically high-yielding and proceeds under mild conditions, making it a favored transformation in synthetic campaigns.[5] The 3-phenoxyphenyl moiety is a valuable pharmacophore found in various biologically active molecules, and its incorporation into urea derivatives can lead to compounds with interesting pharmacological profiles.[6] This guide focuses on the practical application of this compound in the synthesis of novel urea-based compounds for potential therapeutic applications.
The Core Reaction: Nucleophilic Addition of Amines to Isocyanates
The synthesis of urea derivatives from this compound and an amine is a classic example of nucleophilic addition to a heterocumulene. The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.
The reaction mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate.
-
Proton Transfer: A subsequent proton transfer from the amine nitrogen to the isocyanate nitrogen results in the formation of the stable urea linkage.
This reaction is generally uncatalyzed and can be carried out in a variety of aprotic solvents.[5] The choice of solvent is crucial to ensure the solubility of the starting materials and the product.
Caption: General mechanism for urea synthesis.
Experimental Protocols
General Considerations and Reagent Preparation
-
Reagents: this compound, amines, and solvents should be of high purity. Anhydrous solvents are recommended to prevent the hydrolysis of the isocyanate to the corresponding amine, which can lead to the formation of a symmetrical diaryl urea byproduct.
-
Equipment: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon) before use. Reactions should be conducted under an inert atmosphere.
-
Safety: Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme care in a well-ventilated fume hood.[7][8] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[9]
Protocol 1: General Synthesis of N-(3-phenoxyphenyl)-N'-(aryl/alkyl)ureas
This protocol describes a general procedure for the reaction of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Substituted amine (aliphatic or aromatic)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert gas supply (N₂ or Ar)
-
Standard glassware for workup and purification
Procedure:
-
To a dried round-bottom flask under an inert atmosphere, add the substituted amine (1.0 eq).
-
Dissolve the amine in a minimal amount of anhydrous THF or DCM.
-
In a separate flask, prepare a solution of this compound (1.05 eq) in the same anhydrous solvent.
-
Slowly add the isocyanate solution dropwise to the stirred amine solution at room temperature. The reaction is often exothermic, and for reactive amines, cooling the reaction mixture in an ice bath may be necessary.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel if necessary.[11]
-
Dry the purified product under vacuum to obtain the desired urea derivative.
-
Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Purification and Characterization Insights
-
Purification: Most diaryl ureas are crystalline solids with low solubility in non-polar solvents. Trituration with diethyl ether or hexanes is often an effective method for removing non-polar impurities.[11]
-
Characterization:
-
¹H NMR: Look for the characteristic N-H protons of the urea linkage, which typically appear as broad singlets in the downfield region of the spectrum.
-
¹³C NMR: The carbonyl carbon of the urea typically resonates around 150-160 ppm.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the urea is expected in the range of 1630-1680 cm⁻¹. N-H stretching vibrations are observed around 3300-3500 cm⁻¹.
-
Data Presentation: Representative Synthesis Results
The following table summarizes the expected outcomes for the synthesis of various urea derivatives using this compound, based on typical reaction efficiencies for this type of transformation.
| Entry | Amine | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | THF | 2 | >90 |
| 2 | 4-Chloroaniline | THF | 3 | >90 |
| 3 | Benzylamine | DCM | 2 | >95 |
| 4 | Piperidine | DCM | 1 | >95 |
Workflow Visualization
Caption: Key steps in the synthesis of urea derivatives.
Safety and Handling of Isocyanates
Isocyanates are toxic and are potent sensitizers.[7] Inhalation of vapors can cause severe respiratory irritation and may lead to occupational asthma.[8] Skin contact can cause irritation and allergic reactions.[7]
Mandatory Safety Precautions:
-
Engineering Controls: Always handle isocyanates in a certified chemical fume hood with adequate ventilation.[12]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber or laminate).
-
Skin Protection: A lab coat is essential. For larger scale work, consider disposable coveralls.
-
Respiratory Protection: In case of inadequate ventilation, a respirator with an organic vapor cartridge is necessary.[7]
-
-
Spill and Waste Disposal: Have a spill kit ready. Decontaminate small spills with a solution of 5% aqueous ammonia. Dispose of all isocyanate-containing waste according to institutional guidelines.
Conclusion
The reaction of this compound with amines provides a reliable and efficient route to a diverse range of N,N'-disubstituted urea derivatives. These compounds are of significant interest in drug discovery due to the versatile biological activities associated with the urea scaffold. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can confidently synthesize and explore the potential of these valuable molecules.
References
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis. Retrieved from [Link]
- Rosa, N. S., Glachet, T., Ibert, Q., Lohier, J. F., Franck, X., & Reboul, V. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.
- Wang, L., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8235.
- Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. RSC Advances.
- Google Patents. (2012).
- Royal Society of Chemistry. (n.d.). Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)
- Beilstein-Institut. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction.
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1805.
- MDPI. (n.d.). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea.
- ResearchGate. (n.d.).
- Safe Work Australia. (n.d.).
- National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- Thieme. (2020).
- Springer. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Journal of the Iranian Chemical Society.
- ResearchGate. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal.
- Lakeland Industries. (n.d.).
- BenchChem. (n.d.).
- National Institutes of Health. (n.d.).
- Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Heterocyclic Chemistry.
- California Department of Public Health. (n.d.).
- Occupational Safety and Health Administration. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.).
- IChemE. (n.d.).
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. lakeland.com [lakeland.com]
- 10. asianpubs.org [asianpubs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. icheme.org [icheme.org]
Application Note: Optimization of N-(3-Phenoxyphenyl) Carbamate Synthesis
Introduction & Utility
The coupling of 3-phenoxyphenyl isocyanate with various phenols is a critical transformation in medicinal chemistry, particularly in the synthesis of Fatty Acid Amide Hydrolase (FAAH) inhibitors (e.g., carbamate-based anxiolytics) and agrochemical protectants.
While aliphatic alcohol coupling is trivial, phenols present unique challenges due to their lower nucleophilicity (pKa ~10 vs. ~16 for alcohols) and potential steric hindrance. This guide provides a robust, biphasic approach to synthesis: a Standard Protocol for typical substrates and a High-Stringency Protocol for electron-deficient or sterically hindered phenols.
Key Chemical Challenges
-
Moisture Sensitivity: Isocyanates hydrolyze rapidly to form symmetrical ureas, a difficult-to-remove impurity.
-
Phenol Nucleophilicity: Electron-withdrawing groups (EWGs) on the phenol drastically reduce reaction rates.
-
Reversibility: At high temperatures, carbamates can revert to isocyanates (retro-ene reaction), requiring careful thermal control.
Mechanistic Foundations
Understanding the catalyst's role is vital for troubleshooting. We employ two distinct catalytic pathways depending on the substrate profile.
Pathway A: Nucleophilic Catalysis (DMAP)
For most applications, 4-Dimethylaminopyridine (DMAP) is superior to simple tertiary amines (like TEA). DMAP attacks the isocyanate carbon to form a reactive acyl-pyridinium zwitterion, which is far more electrophilic than the free isocyanate.
Pathway B: Lewis Acid Activation (DBTL)
For sterically hindered phenols, Dibutyltin dilaurate (DBTL) is preferred. It acts as a dual activator, coordinating with the isocyanate nitrogen and the phenol oxygen, bringing them into proximity and lowering the activation energy.
Figure 1: DMAP-mediated nucleophilic catalysis cycle. The formation of the zwitterion intermediate is the rate-determining activation step.
Optimization Parameters
The following matrix summarizes the impact of reaction variables.
| Parameter | Standard Condition | High-Stringency Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Toluene or 1,2-DCE | DCM is easy to remove; Toluene allows higher temps. |
| Catalyst | DMAP (5-10 mol%) | DBTL (1-5 mol%) | DMAP is cleaner; DBTL forces difficult couplings. |
| Base | Triethylamine (1.0 eq) | DIPEA (1.2 eq) | Base acts as a proton sponge for the phenol. |
| Temperature | 0°C | 60°C | Heat overcomes steric barriers but risks side reactions. |
| Concentration | 0.2 M | 0.5 M | Higher concentration drives kinetics for slow phenols. |
Experimental Protocols
Protocol A: The "Standard" Method (DMAP-Catalyzed)
Best for: Unsubstituted phenols, electron-rich phenols, and rapid library synthesis.
Reagents:
-
Phenol derivative (1.0 equiv)
-
This compound (1.1 equiv)
-
DMAP (0.1 equiv)
-
Triethylamine (1.0 equiv)
-
Anhydrous DCM (0.2 M concentration relative to phenol)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve the Phenol in anhydrous DCM. Add Triethylamine and DMAP . Stir for 5 minutes at Room Temperature (RT) to ensure deprotonation/equilibration.
-
Addition: Cool the mixture to 0°C (ice bath). Add This compound dropwise (neat or dissolved in minimal DCM).
-
Why? Exotherm control prevents urea formation.
-
-
Reaction: Remove ice bath and stir at RT. Monitor by TLC or LCMS.
-
Typical Time: 1–4 hours.
-
-
Quench: Add 0.5 mL Methanol and stir for 15 mins.
-
Why? Methanol scavenges excess isocyanate, converting it to the easily removed methyl carbamate.
-
-
Workup: Wash with 1N HCl (to remove DMAP/TEA), then saturated NaHCO
, then Brine. Dry over MgSO . -
Purification: Concentrate in vacuo. Recrystallize from Hexanes/EtOAc or purify via flash chromatography.
Protocol B: The "High-Stringency" Method (Lewis Acid/Thermal)
Best for: Ortho-substituted phenols, electron-deficient phenols (e.g., nitrophenols), or when Protocol A fails.
Reagents:
-
Phenol derivative (1.0 equiv)
-
This compound (1.2 – 1.5 equiv)
-
Dibutyltin dilaurate (DBTL) (2 drops / ~1 mol%)
-
Anhydrous Toluene
Step-by-Step:
-
Setup: Use a pressure vial or flask with a reflux condenser under
. -
Mixture: Combine Phenol , Isocyanate , and Toluene .
-
Catalysis: Add DBTL via syringe.
-
Heating: Heat to 80°C.
-
Warning: Do not exceed 100°C to avoid retro-ene decomposition.
-
-
Monitoring: Monitor consumption of isocyanate peak (~2270 cm
) via IR spectroscopy if available, or LCMS.-
Typical Time: 4–12 hours.
-
-
Workup: Cool to RT. Evaporate Toluene.
-
Purification: The residue will contain tin byproducts. Flash chromatography is mandatory . Use a gradient of Hexanes
20% EtOAc/Hexanes.
Quality Control & Troubleshooting Workflow
Figure 2: Decision tree for reaction monitoring and troubleshooting.
Analytical Validation
-
1H NMR: Look for the diagnostic downfield shift of the phenol protons and the appearance of the carbamate NH signal (typically broad singlet,
7.0–9.0 ppm, solvent dependent). -
IR Spectroscopy:
References
-
Schuemacher, A. C., & Hoffmann, R. W. (2001).[2] Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP).[2] Synthesis.
-
Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.
-
TargetMol Chemicals. (n.d.). This compound Product Data. TargetMol.
-
Borchers. (n.d.). Dibutyltin Dilaurate | Catalyst for Polyurethane Paints and Coatings.[1][3][4] Borchers Technical Data.
-
Niyogi, S., et al. (2002). Catalytic activity of DBTDL in polyurethane formation.[1][3][4] Indian Journal of Chemical Technology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP), a Mild and Efficient Synthesis of Amides [organic-chemistry.org]
- 3. johronline.com [johronline.com]
- 4. Dibutyltin Dilaurate | Catalyst for Polyurethane Paints and Coatings [borchers.com]
3-Phenoxyphenyl isocyanate in the development of analytical reference standards
Application Note: 3-Phenoxyphenyl Isocyanate in the Development of Analytical Reference Standards
Executive Summary
In the high-stakes arena of pharmaceutical quality control (QC) and metabolomics, the This compound moiety serves as a critical "privileged structure." While often overshadowed by its 4-substituted isomer (found in blockbuster kinase inhibitors like Ibrutinib), the 3-substituted isomer is a pervasive positional impurity and a distinct pharmacophore in next-generation library synthesis.
This guide details the application of this compound (3-PPI) as a derivatizing reagent for generating Certified Reference Standards (CRS) . We focus on its utility in synthesizing urea-linked impurities to validate HPLC-MS methods, ensuring the rigorous separation of structural isomers required by ICH Q3A/B guidelines.
Strategic Application: The Isomer Challenge
In drug development, the distinction between a 3-phenoxyphenyl and a 4-phenoxyphenyl moiety is often the difference between a potent drug and an inactive impurity.
-
The Problem: Standard synthetic routes to diaryl ether drugs often yield regioisomeric byproducts (e.g., 3-substituted contaminants in a 4-substituted active pharmaceutical ingredient). These isomers have identical molecular weights (isobaric), making them indistinguishable by standard low-resolution MS.
-
The Solution: this compound is used to intentionally synthesize the authentic impurity standard . By reacting 3-PPI with the drug's amine core, researchers create the specific "3-isomer" urea. This standard is then spiked into the drug sample to develop an HPLC method capable of baseline resolution between the active drug and its impurity.
Chemical Mechanism & Reactivity
The utility of 3-PPI lies in the high electrophilicity of the isocyanate carbon (
Reaction Pathway
The formation of the urea reference standard follows a nucleophilic addition mechanism:
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbon of the isocyanate.
-
Proton Transfer: A rapid proton shift restores neutrality, yielding the stable urea.
Key Advantage: Unlike acyl chlorides, 3-PPI requires no activation and produces no salt byproducts (other than the urea itself), simplifying purification for high-purity standards.
Protocol A: Synthesis of a Urea Reference Standard
Objective: Synthesize 1-(3-phenoxyphenyl)-3-(piperidin-1-yl)urea (a model impurity standard) to validate an LC-MS method.
Materials
-
Reagent: this compound (≥98% purity).
-
Substrate: Piperidine (Model secondary amine).
-
Solvent: Dichloromethane (DCM), Anhydrous.
-
Catalyst: Triethylamine (Et
N) - Optional, accelerates reaction with sterically hindered amines.
Step-by-Step Methodology
-
Preparation:
-
In a flame-dried 20 mL scintillation vial, dissolve 1.0 mmol of Piperidine in 5 mL of anhydrous DCM.
-
Add 1.1 mmol of Et
N if the amine is a salt or sterically hindered.
-
-
Addition:
-
Cool the solution to 0°C (ice bath) to control exotherm.
-
Dropwise add 1.05 mmol of This compound dissolved in 2 mL DCM.
-
Note: A slight excess of isocyanate ensures complete consumption of the amine.
-
-
Reaction:
-
Quenching & Workup:
-
Add 1 mL of Methanol to quench excess isocyanate (forms the methyl carbamate, easily separable).
-
Evaporate solvent under reduced pressure.[3]
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via Flash Chromatography (Silica gel).
-
Target Purity: >99.5% (required for Reference Standard status).
-
Protocol B: Analytical Method Validation (Isomer Resolution)
Objective: Demonstrate the separation of the synthesized "3-isomer" standard from the "4-isomer" active drug analog.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 2.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 40% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Phenoxyphenyl absorption) |
| Target Resolution ( |
Self-Validating Logic:
If the retention time (
Workflow Visualization
The following diagram illustrates the critical decision pathway for using 3-PPI in impurity identification.
Caption: Decision tree for identifying isobaric impurities using 3-PPI synthesized standards.
Handling and Stability
-
Moisture Sensitivity: Isocyanates hydrolyze in water to form amines and CO
. Store 3-PPI at 2–8°C under an inert atmosphere (Argon/Nitrogen). -
Safety: this compound is a potent sensitizer. All operations must be performed in a fume hood.
-
Stability of Standards: The resulting urea derivatives are highly stable (shelf life >2 years at 4°C), making them ideal for long-term QC reference materials.
References
-
National Institutes of Health (NIH). (2023). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]
-
Organic Syntheses. (2002).[3] Synthesis of Amino Acid Ester Isocyanates. Org. Synth. 2002, 78, 220.[3] Retrieved from [Link]
-
Environmental Protection Agency (EPA). (1996). Method for Measuring Isocyanates in Stationary Source Emissions (OTM-14). Retrieved from [Link]
Sources
Application Note: High-Precision Polymer Functionalization using 3-Phenoxyphenyl Isocyanate
[1][2]
Abstract
This guide details the application of 3-Phenoxyphenyl isocyanate (3-PPI) as a specialized hydrophobic modifier in polymer synthesis.[1][2] Unlike commodity diisocyanates (TDI, MDI) used for backbone formation, 3-PPI is a monofunctional aromatic isocyanate.[1][2] Its primary utility lies in post-polymerization functionalization and end-capping .[1][2] The meta-substituted phenoxy group introduces significant steric bulk and aromaticity without the rigidity of biphenyl systems, making it an ideal candidate for disrupting crystallinity in biopolymers (chitin/chitosan) to enhance solubility, or for modifying the surface energy of polyurethane elastomers.
Chemical Identity & Reactivity Profile[1][2][3]
This compound is an electrophilic grafting agent.[1][2] Its reactivity is driven by the isocyanate (-N=C=O) group, which undergoes rapid nucleophilic addition with active hydrogen species (hydroxyls, amines, thiols).
| Property | Specification | Relevance to Polymer Chemistry |
| CAS Number | 30560-61-7 | Unique identifier for regulatory compliance.[1][2] |
| Functionality | Monofunctional ( | Acts as a chain terminator or pendant modifier , not a crosslinker.[1][2] |
| Structure | m-Phenoxy substitution | The meta ether linkage provides rotational flexibility, lowering the melting point of derivatives compared to para-isomers. |
| Hydrophobicity | High (LogP ~4-5) | drastically reduces water uptake when grafted onto hydrophilic backbones.[1][2] |
Reaction Mechanism
The core mechanism involves the attack of a nucleophile (e.g., the amino group of chitosan or hydroxyl group of a polyol) on the electrophilic carbon of the isocyanate.
Figure 1: General mechanism of nucleophilic addition to 3-PPI.[1][2] The reaction yields a stable carbamate (urethane) or urea linkage.
Application A: Hydrophobic Modification of Chitosan
Target Audience: Drug Delivery & Biomaterials Researchers.[1][2]
Chitosan is a biocompatible polysaccharide but is limited by its poor solubility in neutral pH and lack of thermoplasticity.[1][2] Grafting 3-PPI onto the chitosan backbone converts the hydrophilic amine/hydroxyl groups into bulky aromatic urea/urethane groups.[1] This creates Chitosan-3-phenoxyphenyl carbamates , which exhibit:
Protocol: Homogeneous Synthesis in LiCl/DMAc
Pre-requisites:
-
Solvent System: 5% LiCl in N,N-Dimethylacetamide (DMAc).[1][2] This is the only system that dissolves chitosan without degradation.[1][2]
-
Moisture Control: Strictly anhydrous conditions are required to prevent 3-PPI from reacting with water to form symmetric ureas.[1][2]
Step-by-Step Methodology:
-
Activation of Chitosan:
-
Grafting Reaction:
-
Stoichiometry: Calculate the molar equivalents of Glucosamine units. For partial substitution (DS ~0.5), use 0.5 equivalents of 3-PPI.[1][2] For full substitution, use 2.5 equivalents (excess).
-
Add this compound dropwise to the chitosan solution under nitrogen flow.[1][2]
-
Catalyst: Add 2-3 drops of Dibutyltin Dilaurate (DBTDL) if reacting with hydroxyls (reaction with amines is spontaneous).[1][2]
-
Incubation: Heat to 60°C and stir for 12 hours.
-
-
Purification:
Figure 2: Workflow for the hydrophobic functionalization of chitosan using 3-PPI.
Application B: End-Capping Polyurethane Prepolymers
Target Audience: Coatings & Adhesives Formulators.[1][2]
In polyurethane synthesis, residual isocyanate or hydroxyl groups can lead to aging or moisture sensitivity.[1][2] 3-PPI is an excellent monofunctional end-capper .[1][2]
-
Mechanism: It reacts with terminal -OH groups of a polyol or prepolymer.[1][2]
-
Effect: It terminates the polymer chain, preventing further molecular weight growth, and introduces a hydrophobic aromatic shield at the polymer chain ends. This reduces surface energy, improving water resistance in coatings.[1][2]
Protocol: End-Capping Procedure
Characterization & Validation
To ensure the protocol was successful, the following analytical checkpoints are mandatory:
| Technique | Observation (Success Criteria) | Interpretation |
| FTIR Spectroscopy | New peak at 1700-1720 cm⁻¹ (C=O stretch).[1][2] | Formation of Urethane/Urea linkage.[1][2][3][4] |
| FTIR Spectroscopy | Disappearance of peak at 2270 cm⁻¹ . | Consumption of Isocyanate (-NCO).[1][2][5][6] |
| ¹H NMR | Aromatic protons at 6.8 - 7.5 ppm .[1][2] | Integration confirms Degree of Substitution (DS).[1][2] |
| DSC | Shift in Tg (Glass Transition). | Bulky phenoxy groups typically increase Tg due to steric hindrance.[1][2] |
| Contact Angle | Increase in water contact angle (>80°).[1][2] | Confirmation of hydrophobic surface modification.[1][2] |
Safety & Handling (Critical)
-
Toxicity: Like all isocyanates, 3-PPI is a respiratory sensitizer.[1][2] It can cause asthma-like symptoms upon inhalation.[1][2] All operations must be performed in a fume hood.
-
Moisture Sensitivity: Isocyanates react with atmospheric moisture to release CO₂ and form insoluble ureas.[1][2] Store 3-PPI under inert gas (Argon/Nitrogen) in a desiccator.
-
Decontamination: Spills should be neutralized with a solution of 5% ammonia, 10% isopropyl alcohol, and water.[2]
References
-
Isocyanate Reactivity & Mechanism
-
Biopolymer Modification (Chitin/Chitosan)
-
Synthesis of Aromatic Carbamates
-
Chemical Data & Safety (this compound)
Sources
- 1. 3-Phenoxyphenylacetic acid | C14H12O3 | CID 141749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methoxyphenyl isocyanate | C8H7NO2 | CID 87843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aidic.it [aidic.it]
- 4. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. l-i.co.uk [l-i.co.uk]
- 6. Isocyanate Research Focus: Optimizing Polymer Properties [eureka.patsnap.com]
- 7. Isocyanate synthesis by substitution [organic-chemistry.org]
- 8. Synthesis of Industrially Relevant Carbamates towards Isocyanates using Carbon Dioxide and Organotin(IV) Alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Real-Time and Quantitative Monitoring of Reactions with 3-Phenoxyphenyl Isocyanate: Protocols and Methodologies
An Application Note for Drug Development Professionals and Researchers
Abstract
3-Phenoxyphenyl isocyanate (3-PPI) is a valuable chemical intermediate used in the synthesis of a wide range of compounds, particularly in the fields of drug discovery and materials science.[1] Its high reactivity, driven by the electrophilic isocyanate (-N=C=O) group, allows for the formation of stable urethane and urea linkages.[2][3] However, this same reactivity necessitates precise monitoring and control to ensure reaction specificity, maximize yield, and guarantee product quality. This application note provides a comprehensive guide with detailed protocols for monitoring the consumption of 3-PPI and the formation of products using in-situ and offline analytical techniques, including Fourier Transform Infrared (FTIR) Spectroscopy and High-Performance Liquid Chromatography (HPLC).
Introduction: The Chemistry and Challenge of this compound
The isocyanate functional group is highly susceptible to nucleophilic attack by alcohols, amines, water, and other compounds with active hydrogens.[2][3] These reactions are fundamental to the synthesis of polyurethanes, pharmaceuticals, and other complex organic molecules.[4][5] The reaction of 3-PPI with an alcohol, for instance, yields a stable urethane linkage, while reaction with an amine produces a urea.
The primary challenge in working with 3-PPI is managing its reactivity. Side reactions, particularly with trace amounts of water, can lead to the formation of an unstable carbamic acid which decomposes into 3-phenoxyaniline and carbon dioxide.[3][6] This newly formed amine can then react with remaining 3-PPI to produce an undesired urea byproduct, complicating the product mixture and reducing the yield of the target molecule.[3] Therefore, robust analytical monitoring is not merely a quality control step but an essential component of process understanding and optimization.
This guide is designed to provide researchers with the foundational knowledge and practical protocols to confidently monitor these reactions, ensuring both the integrity of their results and laboratory safety.
Critical Safety Considerations
Isocyanates as a chemical class are potent respiratory and skin sensitizers.[7][8] Repeated exposure, even at low concentrations, can lead to occupational asthma and other severe health effects.[7][9]
Mandatory Safety Protocols:
-
Engineering Controls: All manipulations involving 3-PPI must be conducted in a certified chemical fume hood with sufficient ventilation.[9][10]
-
Personal Protective Equipment (PPE): Always wear nitrile or butyl rubber gloves, chemical splash goggles, and a lab coat.[11] Ensure all skin is covered.
-
Respiratory Protection: For operations with a risk of aerosol generation, an air-purifying respirator with an organic vapor cartridge may be necessary.[9]
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.
In-Situ Reaction Monitoring via Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is the premier technique for real-time, continuous monitoring of isocyanate reactions. It allows for the direct observation of changes in functional groups within the reaction vessel without the need for sampling, thus preserving the integrity of the reaction.
Principle of Operation: The isocyanate group (-N=C=O) possesses a strong, sharp, and highly characteristic asymmetric stretching vibration that appears in a relatively clear region of the infrared spectrum, typically between 2250 and 2285 cm⁻¹.[12] The consumption of 3-PPI is directly proportional to the decrease in the absorbance of this peak. This allows for the precise tracking of reaction kinetics, initiation, and endpoint.[13][14]
Causality Behind the Method: By inserting an Attenuated Total Reflectance (ATR) fiber-optic probe directly into the reaction mixture, spectra can be collected every few seconds or minutes.[13] This provides a continuous data stream, creating a "molecular movie" of the reaction. This real-time insight is invaluable for identifying reaction intermediates, determining the influence of catalysts or temperature changes, and pinpointing the exact moment of reaction completion, preventing the formation of byproducts from over-extended reaction times.[13][15]
Protocol 3.1: In-Situ FTIR Monitoring of a Urethane Formation Reaction
This protocol describes the reaction of 3-PPI with a generic primary alcohol.
Materials:
-
This compound (3-PPI)
-
Primary alcohol (e.g., 1-Butanol)
-
Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)
-
Reaction vessel with overhead stirrer and nitrogen inlet
-
FTIR spectrometer equipped with a fiber-optic ATR probe (e.g., ZnSe or Diamond)
Procedure:
-
System Setup: Assemble the reaction vessel under a nitrogen atmosphere to strictly exclude moisture. Insert the FTIR-ATR probe, ensuring the crystal is fully submerged in the reaction volume.
-
Background Spectrum: Add the anhydrous solvent and the alcohol to the vessel. Start stirring and allow the system to reach the desired reaction temperature. Collect a background spectrum of the solvent and starting material mixture. This is a critical step, as it ensures that only changes related to the reaction are measured.
-
Reaction Initiation: Inject a stoichiometric amount of 3-PPI into the vessel. Immediately begin spectral data acquisition.
-
Data Acquisition: Configure the spectrometer software to collect a spectrum at regular intervals (e.g., every 60 seconds). Monitor the absorbance of the isocyanate peak (~2270 cm⁻¹) in real-time.
-
Reaction Monitoring: Observe the decrease in the intensity of the isocyanate peak over time. Concurrently, new peaks corresponding to the urethane product will appear (e.g., N-H stretch ~3300 cm⁻¹, C=O stretch ~1700 cm⁻¹).
-
Endpoint Determination: The reaction is considered complete when the isocyanate peak at ~2270 cm⁻¹ is no longer detectable above the baseline noise.
Data Analysis: The concentration of the remaining isocyanate can be plotted against time to determine the reaction kinetics. This is achieved by integrating the area of the -N=C=O peak in each spectrum.
Workflow for In-Situ FTIR Monitoring
Caption: Workflow for real-time reaction monitoring using in-situ FTIR-ATR.
Offline Quantitative Analysis via High-Performance Liquid Chromatography (HPLC)
While FTIR provides excellent kinetic data, HPLC is superior for the precise quantification of reactants and products from discrete samples. Due to the high reactivity of 3-PPI, direct analysis is not feasible. The sample must first be "quenched" by reacting the remaining isocyanate with a derivatizing agent to form a stable, UV-active derivative.[16][17]
Principle of Operation: Aliquots are taken from the reaction at specific time points and are immediately quenched in a solution containing a derivatizing agent, such as dibutylamine (DBA) or 1-(2-pyridyl)piperazine (1-2PP).[18][19][20] This agent rapidly and quantitatively converts any remaining 3-PPI into a stable urea derivative. This mixture of derivatized 3-PPI and the reaction product(s) can then be separated and quantified using reverse-phase HPLC with UV detection.[16][21]
Causality Behind the Method: Derivatization is the cornerstone of this protocol's trustworthiness. It provides a stable snapshot of the reaction composition at the moment of sampling. Without this step, the isocyanate would continue to react after being removed from the vessel, yielding meaningless results. The choice of derivatizing agent is important; it must react faster with the isocyanate than any other component in the mixture and the resulting derivative should have a strong UV chromophore for sensitive detection.[22]
Protocol 4.1: HPLC Analysis of a Reaction via Derivatization
Materials:
-
Aliquots from the reaction mixture
-
Derivatizing solution: 1 mg/mL Dibutylamine (DBA) in anhydrous acetonitrile
-
HPLC-grade acetonitrile and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Collection & Quenching: At predetermined time intervals (e.g., t=0, 5, 15, 30, 60 min), withdraw a precise volume of the reaction mixture (e.g., 100 µL) using a gas-tight syringe. Immediately dispense it into a vial containing a known excess of the DBA derivatizing solution (e.g., 900 µL). Mix thoroughly. This step must be performed rapidly to ensure accurate quenching.
-
Sample Preparation: The quenched sample is now stable. Dilute as necessary with the mobile phase to fall within the linear range of the calibration curve. Filter through a 0.22 µm syringe filter before injection.
-
Calibration Curve: Prepare a series of standards by derivatizing known concentrations of 3-PPI with the DBA solution. Prepare a separate calibration curve for the expected product if a pure standard is available. Analyze these standards using the same HPLC method to establish a calibration curve (Peak Area vs. Concentration).
-
HPLC Analysis: Inject the prepared samples onto the HPLC system.
Data Analysis: Using the calibration curves, convert the peak areas for the derivatized 3-PPI and the product in each sample into concentrations. Plot the concentration of 3-PPI and the product versus time to obtain a quantitative reaction profile.
| Parameter | Typical Value | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for the aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution is often required to separate the polar starting materials from the more non-polar products and derivatives.[20] |
| Gradient | 30% B to 95% B over 20 min | A typical starting point, to be optimized for specific product separation. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The aromatic rings in 3-PPI, its derivatives, and many products provide strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading. |
Workflow for HPLC Derivatization and Analysis
Caption: Workflow for quantitative analysis of 3-PPI reactions via HPLC.
Conclusion
The successful synthesis of novel compounds using this compound hinges on the ability to accurately monitor the reaction progress. In-situ FTIR spectroscopy offers unparalleled insight into real-time reaction kinetics, making it ideal for process development and optimization. For precise quantitative analysis and determination of purity, offline HPLC with a validated derivatization protocol is the method of choice. By combining these complementary techniques, researchers can gain a comprehensive understanding of their reaction system, leading to higher yields, improved purity, and more reliable scientific outcomes. The protocols detailed herein provide a robust framework for achieving these goals while maintaining the highest standards of laboratory safety.
References
- 3-phenoxyphenyl isocyan
- Isocyan
- 3-CHLORO-4-METHYLPHENYL ISOCYAN
- 5 Ways to Protect Yourself From Isocyan
- An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. CDC Stacks.
- Isocyanate Exposure: Health Risks & Safety Precautions. Chemscape.
- Isocyan
- In-Situ Monitoring of Urethane Formation by FTIR and Raman Spectroscopy. American Chemical Society.
- Analysis of Isocyanates Liquid Chrom
- OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions. U.S. Environmental Protection Agency.
- Isocyanate-reactive composition and process for preparing a flexible polyurethane foam.
- Isocyan
- Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Royal Society of Chemistry.
- Isocyan
- Measurement of the potential exposure to isocyanates monomers and oligomers during spray painting. YouTube.
- Technical Insights into Isocyanate Reaction Pathways.
- Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. The Analytical Scientist.
- GUIDE TO HANDLING ISOCYAN
- Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.
- Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe.
- Synthesis and characterization of some polyurethanes and polyurethane-ureas. Oriental Journal of Chemistry.
- Isocyanates: Working Safely. California Department of Public Health.
- Development of a Novel Derivatization Reagent for the Sampling and Analysis of Total Isocyanate Group in Air. Taylor & Francis Online.
- Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography. Korean Society of Environmental Health.
Sources
- 1. This compound — TargetMol Chemicals [targetmol.com]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 4. US5182310A - Isocyanate-reactive composition and process for preparing a flexible polyurethane foam - Google Patents [patents.google.com]
- 5. orientjchem.org [orientjchem.org]
- 6. 3-CHLORO-4-METHYLPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 8. m.youtube.com [m.youtube.com]
- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 10. iom-world.org [iom-world.org]
- 11. lakeland.com [lakeland.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. mt.com [mt.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. theanalyticalscientist.com [theanalyticalscientist.com]
- 20. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]
- 21. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 22. tandfonline.com [tandfonline.com]
Application Note: 3-Phenoxyphenyl Isocyanate in Solid-Phase Synthesis
Introduction & Scientific Rationale
3-Phenoxyphenyl isocyanate (CAS: 87873-72-1) is a specialized electrophilic reagent used in solid-phase organic synthesis (SPOS) and peptide chemistry. While generic isocyanates are often employed for simple capping, this specific reagent carries a "privileged" diphenyl ether structural motif found in numerous kinase inhibitors (e.g., Ibrutinib-like scaffolds) and anti-inflammatory agents.
Why This Reagent?
In drug discovery, the diaryl urea moiety is a validated pharmacophore. It serves as a hydrogen bond donor/acceptor pair that often interacts with the "gatekeeper" residues in protein kinase ATP-binding pockets.
-
Building Block Utility: It reacts with resin-bound amines to install a bulky, lipophilic 3-phenoxyphenyl urea terminus. This mimics the hydrophobic distal pocket binding seen in Type II kinase inhibitors (e.g., Sorafenib).
-
Capping Utility: Due to its high hydrophobicity, it can be used as a "hydrophobic tag." Unlike standard acetyl capping, sequences terminated with this reagent show a significant retention time shift in Reverse-Phase HPLC, facilitating the separation of deletion sequences (failure sequences) from the target peptide.
Chemical Mechanism
The reaction relies on the nucleophilic addition of a resin-bound primary or secondary amine to the electrophilic carbon of the isocyanate group (
Key Mechanistic Features:
-
Driving Force: The formation of a stable urea linkage.
-
Kinetics: The reaction is generally fast (30–60 mins) at room temperature in non-nucleophilic solvents (DCM or DMF).
-
Side Reactions: In the presence of water, isocyanates hydrolyze to carbamic acids, which spontaneously decarboxylate to form anilines. These anilines can react with the remaining isocyanate to form symmetrical urea precipitates. Strict anhydrous conditions are required.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway for the formation of resin-bound diaryl ureas.
Experimental Protocols
Protocol A: Synthesis of Diaryl Urea Libraries (Building Block)
Objective: To derivatize a resin-bound amine (e.g., Rink Amide or Wang resin) with a 3-phenoxyphenyl urea motif.
Materials:
-
Resin-bound amine (deprotected, free base form).
-
This compound (0.5 M in anhydrous DCM).
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Base: N,N-Diisopropylethylamine (DIPEA) (only if resin needs neutralization).
Step-by-Step Procedure:
-
Resin Preparation (Deprotection):
-
If the amine is Fmoc-protected, treat resin with 20% Piperidine in DMF (2
10 min). -
Critical Wash: Wash resin thoroughly with DMF (
) and DCM ( ) to remove all traces of piperidine. (Piperidine will react with the isocyanate if left behind).
-
-
Neutralization (If using amine salts):
-
If the amine was exposed to TFA, wash with 5% DIPEA in DCM (
min) to ensure the free base is generated. -
Wash with anhydrous DCM (
) to remove excess DIPEA.
-
-
Coupling Reaction:
-
Suspend the resin in anhydrous DCM (approx. 10 mL per gram of resin).
-
Add 3 to 5 equivalents of this compound relative to the resin loading.
-
Note: No additional base or coupling reagents (HATU/DIC) are required. The isocyanate is sufficiently reactive.[1]
-
Agitate (shake) at room temperature for 60 minutes .
-
-
Washing:
-
Drain the reaction vessel.
-
Wash with DCM (
), DMF ( ), and DCM ( ) to remove excess reagent and any symmetrical urea by-product formed in solution.
-
-
Quality Control (The Kaiser Test):
-
Cleavage:
-
Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours (standard protocol).
-
Precipitate in cold diethyl ether.
-
Protocol B: Hydrophobic Capping (Purification Strategy)
Objective: To terminate unreacted amines (deletion sequences) with a hydrophobic tag to separate them from the full-length product during HPLC.
-
Identify Failure Sequences: Perform this step after a difficult coupling cycle where Kaiser test is slightly positive.
-
Capping Mix: Add 5 eq of this compound in DCM.
-
Reaction: Shake for 30 minutes.
-
Result: The failure sequences are now capped with a lipophilic phenyl-ether group. During Reverse-Phase HPLC, these will elute significantly later than the target peptide (or acetyl-capped peptides), simplifying purification.
Reaction Workflow & Logic
The following diagram illustrates the decision matrix for using this reagent in a high-throughput library context.
Figure 2: Solid-phase synthesis workflow for urea formation.
Data Summary & Troubleshooting
Reaction Parameters Table
| Parameter | Recommended Condition | Rationale |
| Solvent | DCM (Preferred) or DMF | DCM swells polystyrene resins well; DMF is better for PEG-based resins. Must be anhydrous. |
| Equivalents | 3.0 – 5.0 eq | Excess ensures pseudo-first-order kinetics for rapid completion on solid phase. |
| Temperature | Room Temperature (20-25°C) | Sufficient for isocyanates. Heating (>40°C) may promote side reactions. |
| Time | 30 – 60 mins | Reaction is typically fast. |
| Atmosphere | Nitrogen/Argon | Prevents atmospheric moisture from hydrolyzing the isocyanate. |
Troubleshooting Guide
-
Issue: Precipitate in the reaction vessel.
-
Cause: Water contamination led to hydrolysis of the isocyanate
aniline symmetrical urea (insoluble). -
Solution: Use fresh anhydrous DCM. Filter the resin extensively with DMF to dissolve the precipitate.
-
-
Issue: Positive Kaiser Test (Blue beads) after 1 hour.
-
Cause: Steric hindrance (bulky resin or amine).
-
Solution: Repeat coupling with 5 eq of reagent and add a catalytic amount of DMAP (4-dimethylaminopyridine) or heat to 40°C.
-
-
Issue: Low Yield after Cleavage.
-
Cause: The urea bond is generally stable to TFA, but the linker might be unstable.
-
Solution: Ensure the cleavage cocktail contains scavengers (TIS/Water) to prevent re-attachment of carbocations to the electron-rich phenoxyphenyl ring.
-
References
-
Solid-Phase Synthesis of Urea Libraries
- Title: Solid-phase synthesis of urea and amide libraries using the T2 triazene linker.
- Source: PubMed / J Comb Chem.
-
URL:[Link]
-
Isocyanate Reactivity in SPPS
-
Kinase Inhibitor Scaffolds (Contextual)
- Title: Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors.
- Source: MDPI Molecules.
-
URL:[Link]
-
Monitoring Solid Phase Reactions
Sources
- 1. tud.qucosa.de [tud.qucosa.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 7. peptide.com [peptide.com]
- 8. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Fluorescent Labeling of Biomolecules with Isocyanate Derivatives
Executive Summary & Chemical Logic
While Isothiocyanates (ITC, -N=C=S) like FITC are the industry standard for aqueous protein labeling due to their hydrolytic stability, Isocyanates (IC, -N=C=O) represent a more aggressive, highly reactive class of probes.
Why use Isocyanates?
-
Hydroxyl Labeling: Unlike ITCs, Isocyanates can efficiently label hydroxyl (-OH) groups to form stable carbamates (urethanes). This makes them indispensable for labeling polysaccharides, lipids, and steroids which lack primary amines.
-
Reaction Speed: The carbon in the -N=C=O group is more electrophilic than in -N=C=S, allowing for reaction kinetics that are orders of magnitude faster. This is utilized in rapid N-terminal peptide tagging (e.g., Phenyl Isocyanate in proteomics) where the reaction outcompetes hydrolysis under specific conditions.
The Challenge: The "Race Against Water." Isocyanates hydrolyze rapidly in aqueous buffers to form unstable carbamic acids, which decompose into amines and CO₂. Therefore, successful protocols requires strict moisture control or kinetic manipulation.
Mechanistic Pathways
The success of an isocyanate labeling experiment depends on manipulating the competition between the target nucleophile (Amine or Hydroxyl) and water.
Reaction Pathways (DOT Visualization)
Caption: Competitive reaction pathways for Isocyanate derivatives. Success requires maximizing k1 or k2 while minimizing k3 (hydrolysis).
Critical Parameters & Reagent Selection
Solvent Selection
-
For Hydroxyls (Lipids/Sugars): Strictly anhydrous organic solvents (DMSO, DMF, Acetone, Toluene). Water content must be <0.01%.
-
For Proteins (Amines): If aqueous labeling is necessary, use a co-solvent system (DMSO/Bicarbonate) and add the isocyanate in excess to compensate for hydrolysis.
Catalysts (For Hydroxyl Labeling)
Isocyanates react slowly with alcohols. Catalysts are required to drive urethane formation:
-
DBTL (Dibutyltin dilaurate): The gold standard for urethane chemistry.
-
Triethylamine (TEA): A basic catalyst often used for steric acceleration.
Comparative Data: Isocyanate vs. Isothiocyanate
| Feature | Isocyanate (-N=C=O) | Isothiocyanate (-N=C=S) |
| Primary Target | Amines (-NH₂), Hydroxyls (-OH) | Amines (-NH₂) |
| Reactivity | Very High | Moderate |
| Aqueous Stability | Poor (Hydrolyzes in minutes) | Good (Stable for hours) |
| Linkage Formed | Urea (with amine), Urethane (with OH) | Thiourea |
| Typical Probes | 1-Pyrene Isocyanate, Anthracene Isocyanate | FITC, TRITC |
| Best Application | Labeling lipids, sugars, HPLC derivatization | General protein/antibody labeling |
Experimental Protocols
Protocol A: Labeling Polysaccharides/Lipids (Hydroxyl Targets)
Target: Hydroxyl groups on starch, cellulose, chitosan, or steroids. Probe: 1-Pyrene Isocyanate or Anthracene Isocyanate. Rationale: This protocol uses anhydrous conditions and a catalyst to force the formation of a carbamate bond, which is impossible with standard FITC labeling.
Materials:
-
Substrate: 10 mg Polysaccharide (thoroughly dried in a vacuum oven).
-
Solvent: Anhydrous DMSO (stored over molecular sieves).
-
Probe: 1-Pyrene Isocyanate (dissolved in anhydrous DMSO).
-
Catalyst: Dibutyltin dilaurate (DBTL) or Triethylamine.
-
Precipitant: Ethanol or Acetone.
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mg of the polysaccharide in 2 mL of anhydrous DMSO under nitrogen atmosphere. Heating to 60°C may be required for solubility.
-
Activation: Add 20 µL of Triethylamine (or 1 drop of DBTL) to the solution.
-
Conjugation: Add 5 mg of 1-Pyrene Isocyanate (dissolved in 200 µL DMSO) dropwise to the stirring solution.
-
Note: The molar ratio of Probe:Hydroxyl should be optimized, but start at 1:50 for sparse labeling to avoid precipitation.
-
-
Incubation: Seal the vessel tightly to exclude moisture. Incubate at 50–60°C for 4–12 hours in the dark.
-
Why heat? Urethane formation has a higher activation energy than urea formation.
-
-
Purification:
-
Cool to room temperature.[1]
-
Precipitate the labeled polymer by adding the reaction mixture dropwise into 20 mL of cold Ethanol or Acetone.
-
Centrifuge (5,000 x g, 10 min) and discard the supernatant (removes free dye).
-
Wash the pellet 3x with ethanol.
-
-
Validation: Dissolve the pellet in DMSO and measure fluorescence (Pyrene Ex/Em: ~340/376 nm).
Protocol B: Rapid Kinetic Labeling of Peptides (Amine Targets)
Target: N-terminal amines or Lysine residues on peptides. Probe: Phenyl Isocyanate (PIC) or Fluorescein Isocyanate (FIC - freshly prepared). Rationale: Utilizing the rapid kinetics of isocyanates to label amines before hydrolysis consumes the probe. This is often used for "snapshot" labeling or isotopic tagging.
Materials:
-
Buffer: 50 mM Borate Buffer, pH 9.0 (Must be basic to keep amines deprotonated).
-
Probe: Isocyanate solution in Acetone (prepare immediately before use).
Step-by-Step Workflow:
-
Preparation: Prepare the peptide/protein solution at a high concentration (2–10 mg/mL) in Borate Buffer (pH 9.0).
-
Critical: Avoid Tris or Glycine buffers (primary amines will compete).
-
-
Probe Addition: Dissolve the Isocyanate probe in dry Acetone.
-
Rapid Mixing: While vortexing the protein solution vigorously, add the Isocyanate solution.
-
Ratio: Use a 10-20 molar excess of Isocyanate. The excess is necessary because ~50% or more will be lost to hydrolysis.
-
-
Incubation: Incubate for 5–10 minutes at Room Temperature.
-
Contrast: FITC requires 1–2 hours. Isocyanates react almost instantly.[2]
-
-
Quenching: Stop the reaction by adding an excess of Tris buffer or Glycine (100 mM) to scavenge remaining isocyanate.
-
Purification: Separate via Gel Filtration (Sephadex G-25) or Dialysis to remove hydrolyzed byproducts.
Quality Control & Troubleshooting
Determining Degree of Labeling (DOL)
For Pyrene/Anthracene labeled polymers, use the Beer-Lambert law.
- (Pyrene Isocyanate): ~28,000 - 35,000 M⁻¹cm⁻¹ (solvent dependent, check specific lot).
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Labeling Efficiency (OH) | Presence of water | Dry solvent over 4Å molecular sieves. Dry substrate in vacuum oven overnight. |
| Precipitation during reaction | Over-labeling (Hydrophobic effect) | Reduce Dye:Substrate ratio. Use a more polar isocyanate if available. |
| Low Labeling Efficiency (NH₂) | pH too low | Ensure pH is > 8.5. Isocyanates only react with unprotonated amines. |
| High Background Fluorescence | Hydrolyzed dye adsorption | Perform additional washes with ethanol (for polymers) or extensive dialysis (for proteins). |
References
-
Molecular Probes Handbook (Thermo Fisher Scientific). Amine-Reactive Probes. (Standard reference for FITC/Isothiocyanate chemistry and comparison with Isocyanates). Link
-
Sigma-Aldrich Technical Bulletin. Fluorescein Isothiocyanate (FITC) Isomer I. (Details on stability and reactivity differences). Link
-
Gao, et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents.[3][4] Royal Society of Chemistry. (Review of isocyanate reactivity with amines and hydroxyls). Link
-
Mason, D. E., & Liebler, D. C. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate.[2] Journal of Proteome Research.[2] (Protocol for rapid N-terminal labeling using isocyanates). Link
-
Kalaus, et al. (2006). Anthracene Isocyanate as a New Fluorescent Label for Compounds with an Alcoholic Group. Analytical Letters. (Specific protocol for hydroxyl labeling). Link
Sources
- 1. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenoxyphenyl Isocyanate
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenoxyphenyl isocyanate. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to help improve reaction yields and overcome common experimental challenges. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction to this compound Synthesis
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis can be approached through several routes, each with its own set of advantages and challenges. The two most common methods are the phosgenation of 3-phenoxyaniline and the Curtius rearrangement of 3-phenoxybenzoyl azide. The choice of method often depends on available resources, safety considerations, and the desired scale of the reaction.
This guide will delve into both the phosgene and non-phosgene pathways, offering a comparative analysis and detailed protocols. We will address common pitfalls and provide systematic troubleshooting strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for preparing this compound: phosgenation or the Curtius rearrangement?
A1: The "better" route depends on your specific laboratory setup and project requirements.
-
Phosgenation is a high-yielding and scalable method often preferred in industrial settings.[2] It involves the reaction of 3-phenoxyaniline with phosgene or a phosgene equivalent like triphosgene. However, phosgene is extremely toxic, requiring specialized equipment and stringent safety protocols.[3][4]
-
The Curtius rearrangement is a non-phosgene alternative that is generally safer and more suitable for laboratory-scale synthesis.[5][6] It proceeds through an acyl azide intermediate, which can be thermally or photochemically rearranged to the isocyanate. While often safer, the reagents can be explosive, and the yields may be more variable than with phosgenation.[5]
Q2: What are the main side reactions to be aware of during the synthesis of this compound?
A2: Regardless of the synthetic route, the highly reactive isocyanate group can participate in several side reactions, leading to yield loss and purification challenges. The most common side products include:
-
Urea formation: The isocyanate product can react with the starting amine (3-phenoxyaniline) if it is still present in the reaction mixture, or with any primary or secondary amine contaminants.[2]
-
Carbamate formation: If alcohols are present (e.g., as solvents or impurities), they can react with the isocyanate to form carbamates.
-
Polymerization/Trimerization: Isocyanates can react with themselves, especially at elevated temperatures or in the presence of certain catalysts, to form dimers, trimers (isocyanurates), and higher oligomers.[7]
-
Hydrolysis: Reaction with water will convert the isocyanate to an unstable carbamic acid, which then decarboxylates to form the corresponding amine (3-phenoxyaniline). This amine can then react with more isocyanate to form a symmetric urea.
Q3: How can I monitor the progress of my this compound synthesis reaction?
A3: The most common methods for reaction monitoring are:
-
Thin Layer Chromatography (TLC): Useful for tracking the consumption of the starting material (e.g., 3-phenoxyaniline or 3-phenoxybenzoic acid).
-
Infrared (IR) Spectroscopy: The formation of the isocyanate is easily monitored by the appearance of a strong, sharp absorption band in the region of 2250-2280 cm⁻¹.[8][9] The disappearance of the starting material's characteristic peaks (e.g., N-H stretches of the amine or O-H stretch of the carboxylic acid) can also be tracked.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides detailed information about the composition of the reaction mixture, allowing for the identification of the product, unreacted starting materials, and byproducts.[10]
Q4: What are the recommended storage conditions for this compound?
A4: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is best stored in a cool, dry place away from heat and direct sunlight.
Troubleshooting Guides
Phosgenation Route: From 3-Phenoxyaniline
The phosgenation of 3-phenoxyaniline is a robust method but requires careful control of reaction conditions to minimize side reactions.
| Problem | Potential Cause(s) | Troubleshooting Action(s) |
| Low Yield of Isocyanate | 1. Incomplete reaction. 2. Formation of symmetrical urea byproduct. 3. Loss of product during workup or purification. | 1. Ensure a sufficient excess of phosgene is used. Extend the reaction time or increase the temperature of the "hot phosgenation" step.[3] 2. Add the amine solution slowly to the phosgene solution to maintain an excess of phosgene throughout the addition. Use a non-polar solvent to precipitate the amine hydrochloride, minimizing its reaction with the isocyanate product.[3] 3. Use anhydrous conditions for workup. Distill the product under high vacuum to minimize thermal degradation. |
| High Levels of Urea Byproduct | 1. Localized high concentration of the amine during addition. 2. Reaction of isocyanate with unreacted amine. | 1. Ensure vigorous stirring during the addition of the amine. Dilute the amine solution before adding it to the phosgene solution. 2. Maintain an excess of phosgene. Consider a two-stage phosgenation (cold followed by hot) to ensure complete conversion of the amine and its intermediates.[3] |
| Product is Colored or Difficult to Purify | 1. Formation of polymeric byproducts. 2. Thermal degradation during distillation. 3. Presence of tar-like substances from side reactions.[3] | 1. Avoid excessive heating during the reaction and purification. 2. Use high vacuum distillation or thin-film evaporation for purification.[11] 3. Filter the crude product solution before distillation to remove insoluble impurities. |
Curtius Rearrangement Route: From 3-Phenoxybenzoic Acid
The Curtius rearrangement offers a phosgene-free alternative, starting from 3-phenoxybenzoic acid.
| Problem | Potential Cause(s) | Troubleshooting Action(s) |
| Low Yield of Isocyanate | 1. Incomplete formation of the acyl azide. 2. Incomplete rearrangement of the acyl azide. 3. Hydrolysis of the isocyanate during workup. | 1. Ensure the carboxylic acid is fully converted to an activated form (e.g., acyl chloride) before reacting with the azide source. Use a reliable azide source like sodium azide or diphenylphosphoryl azide (DPPA).[12] 2. Ensure the reaction is heated to a sufficient temperature for a long enough duration to drive the rearrangement to completion. Monitor by IR for the disappearance of the azide peak (~2140 cm⁻¹) and appearance of the isocyanate peak (~2270 cm⁻¹). 3. Use strictly anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Formation of Amine and Urea Byproducts | 1. Presence of water in the reaction mixture. 2. The isocyanate reacts with the amine formed from hydrolysis. | 1. Dry all solvents and glassware thoroughly. Use a drying tube on the reaction apparatus. 2. Minimize exposure to moisture during the reaction and workup. If the amine is the desired final product, the isocyanate can be directly hydrolyzed with aqueous acid. |
| Safety Concerns with Acyl Azide | 1. Acyl azides are potentially explosive, especially when isolated or heated. | 1. Whenever possible, generate and use the acyl azide in situ without isolation. Avoid heating the acyl azide to excessively high temperatures. Use a solvent to dilute the reaction mixture.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phosgenation (using Triphosgene)
Disclaimer: This procedure involves highly toxic materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
3-Phenoxyaniline
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (or other suitable non-nucleophilic base)
-
Anhydrous toluene (or other inert, high-boiling solvent)
-
Anhydrous nitrogen or argon
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, dissolve triphosgene (0.4 equivalents relative to the amine) in anhydrous toluene.
-
Amine Addition: In the dropping funnel, prepare a solution of 3-phenoxyaniline (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene.
-
Reaction: Slowly add the amine/base solution to the stirred triphosgene solution at room temperature. An exothermic reaction will occur, and a precipitate of triethylamine hydrochloride will form.
-
Heating: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by IR spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate N=C=O stretch).
-
Workup: Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride.
-
Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Curtius Rearrangement
Disclaimer: Acyl azides are potentially explosive. This reaction should be conducted behind a safety shield.
Step A: Synthesis of 3-Phenoxybenzoyl Chloride
-
In a round-bottom flask, combine 3-phenoxybenzoic acid (1 equivalent) and thionyl chloride (2-3 equivalents).[13]
-
Heat the mixture to reflux for 2-3 hours.
-
Remove the excess thionyl chloride by distillation, followed by vacuum to obtain the crude 3-phenoxybenzoyl chloride.
Step B: Synthesis of this compound
-
Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet, dissolve the crude 3-phenoxybenzoyl chloride in anhydrous toluene.
-
Azide Formation: Prepare a solution of sodium azide (1.2 equivalents) in a minimal amount of water and add it to a solution of the acyl chloride in acetone. Stir vigorously for 1-2 hours at room temperature. Extract the acyl azide into an organic solvent, dry the organic layer, and carefully concentrate it. (Caution: Do not heat the isolated acyl azide).
-
Rearrangement: Alternatively, and more safely, add a solution of the acyl chloride in an inert solvent (e.g., toluene) to a stirred suspension of activated sodium azide in the same solvent.
-
Heating: Heat the mixture to reflux (typically 80-110 °C) until the evolution of nitrogen gas ceases and the rearrangement is complete (monitor by IR for the disappearance of the azide peak and the formation of the isocyanate peak).
-
Purification: The resulting solution of this compound in toluene can be used directly, or the solvent can be removed under reduced pressure, followed by vacuum distillation of the product.
Visualization of Reaction Pathways
Caption: Major synthetic routes to this compound.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting synthesis issues.
References
- Augustine, J. K., Bombrun, A., Mandal, A. B., Alagarsamy, P., Atta, R. N., & Selvam, P. (2011). Propylphosphonic Anhydride (T3P®)
- Bayer AG. (2005). Method for the purification of isocyanates.
- Chen, S., & Zhang, S. (2013). Synthesis of isocyanates from dimethylcarbonate. Modern Chemical Industry, 33(1), 28-32.
- Covestro Deutschland AG. (2004). Process for the preparation of aliphatic isocyanates from aromatic isocyanates.
- Bayer Materialscience AG. (2012). Process for preparing isocyanates by phosgenation of the corresponding amines in the gas phase.
- Bayer Aktiengesellschaft. (2014). Method for the production of isocyanates by means of phosgenation of the respective amines in the gaseous phase.
-
Gas-Sensing.com. (n.d.). Exploring Aromatic Isocyanates: Properties, Applications, and Safety. Retrieved February 7, 2026, from [Link]
-
Li, X., et al. (2023). How To Get Isocyanate? ACS Omega, 8(43), 40055–40066. [Link]
-
Occupational Safety and Health Administration. (n.d.). Aromatic Isocyanate Surface Contamination Sampling and Evaluation Techniques. Retrieved February 7, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Curtius Rearrangement of p-Methyl-cinnamoyl Azide.
-
MDPI. (2017). A Rapid and Efficient Route to Preparation of Isocyanate Microcapsules. [Link]
-
Sabtech Machine. (2024). Introduction to the Phosgenation Process for Amine--Basic Principles. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved February 7, 2026, from [Link]
- Wisconsin State Laboratory of Hygiene. (2004).
- Navarro, R., García, C., Rodríguez-Hernández, J., Elvira, C., Marcos-Fernández, A., Gallardo, A., & Reinecke, H. (2020). General approach to prepare polymers bearing pendant isocyanate groups. Polymer Chemistry, 11(33), 5345-5354.
- Liu, B., et al. (2014). Conversion of Pyrethroid Insecticides to 3-Phenoxybenzoic Acid on Urban Hard Surfaces. Environmental Science & Technology Letters, 1(1), 142-146.
-
Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved February 7, 2026, from [Link]
- ResearchGate. (2015).
- Marand, A., et al. (2001). Determination of complex mixtures of airborne isocyanates and amines. Part 5. Determination of low molecular weight aliphatic isocyanates as dibutylamine derivatives. Journal of Environmental Monitoring, 3(4), 421-425.
- Dow Global Technologies LLC. (2020). Phenyl isocyanate conversion process.
-
American Chemistry Council. (n.d.). Phosgene Safe Practice Guidelines: 9.0 Equipment Cleaning and Repair. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. Retrieved February 7, 2026, from [Link]
- Kaur, N., & Kishore, D. (2014). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 11(4), 554-576.
-
ResearchGate. (n.d.). The GC-MS analysis of isocyanate diamine-metabolites. Retrieved February 7, 2026, from [Link]
-
Specac Ltd. (n.d.). Quantification with the Pearl FTIR accessory. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved February 7, 2026, from [Link]
- Bayer AG. (1977). Purification of organic isocyanates. U.S.
-
ResearchGate. (n.d.). Phosgenation reactions. Retrieved February 7, 2026, from [Link]
-
Diva-portal.org. (n.d.). Isocyanates and Amines - Sampling and Analytical Procedures. Retrieved February 7, 2026, from [Link]
-
Rupa Health. (n.d.). 3-Phenoxybenzoic Acid. Retrieved February 7, 2026, from [Link]
-
Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Retrieved February 7, 2026, from [Link]
-
AZoM. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Retrieved February 7, 2026, from [Link]
- Monsanto Co. (1969). Conversion of azo or azoxy compounds to isocyanates. U.S.
-
Periodica Polytechnica. (n.d.). INVESTIGATION OF THE REACTION CONDITIONS OF PHOSGENE PRODUCTION. Retrieved February 7, 2026, from [Link]
- Marand, A., et al. (2001). Determination of complex mixtures of airborne isocyanates and amines Part 5.† Determination of low molecular weight aliphatic. Journal of Environmental Monitoring, 3(4), 421-425.
-
Teknoscienze. (n.d.). Phosgenation reactions with phosgene from triphosgene. Retrieved February 7, 2026, from [Link]
-
CDC Stacks. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Retrieved February 7, 2026, from [Link]
- Kaur, N., & Kishore, D. (2014). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Current Organic Synthesis, 11(4), 554-576.
-
Restek. (n.d.). Troubleshooting Guide. Retrieved February 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]
- 4. researchgate.net [researchgate.net]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
Technical Support Center: 3-Phenoxyphenyl Isocyanate Derivatives
Senior Application Scientist Desk | Topic: Stability & Troubleshooting Guide
Executive Summary
3-Phenoxyphenyl isocyanate (CAS 39985-69-4) is a specialized electrophile used in the synthesis of urea-based agrochemicals and pharmaceutical intermediates. Its reactivity is distinct from simple phenyl isocyanate due to the meta-phenoxy substituent.[1]
While the phenoxy group is generally electron-donating via resonance (+M), its position at the meta (3-) site decouples this resonance from the isocyanate group.[1] Consequently, the inductive electron-withdrawing effect (-I) dominates (
This guide addresses the most common stability failures: hydrolysis-induced precipitation and oligomerization .
Module 1: Storage & Visual Inspection
Q: My clear liquid reagent has turned cloudy or contains a white precipitate. Is it still usable?
A: Likely not without purification. The "cloudiness" or white solid is almost certainly 1,3-bis(3-phenoxyphenyl)urea , the symmetrical urea formed by hydrolysis.[1]
-
Mechanism: Moisture enters the bottle
Hydrolysis to amine Amine reacts with remaining isocyanate Urea precipitate.[1] -
Critical Threshold: If the precipitate is merely a few crystals at the bottom, you can filter the liquid under an inert atmosphere (nitrogen/argon) and re-titrate the isocyanate content. If the liquid is opaque or milky, the titer has likely dropped significantly, and purification (distillation) is required.[1]
Q: How should I store this compound long-term?
A: Strict Exclusion of Moisture at Low Temperature.
-
Temperature: Store at 2–8°C . While freezing is acceptable, repeated freeze-thaw cycles can introduce moisture via condensation if the container is opened while cold.[1]
-
Atmosphere: Always store under a positive pressure of dry Nitrogen or Argon.[1]
-
Septum Hygiene: Do not store with a pierced septum. Over time, rubber septa degrade and allow atmospheric moisture ingress.[1] Transfer to a glass-sealed ampoule or a fresh bottle with a Teflon-lined cap for long-term storage.
Module 2: Reactivity & Synthesis Troubleshooting
Q: The reaction seems to stall or yields are lower than expected. Why?
A: Competitive Hydrolysis or "Wet" Solvents. Due to the enhanced electrophilicity of the 3-phenoxyphenyl derivative, it scavenges water faster than unsubstituted phenyl isocyanate.
-
The "Wet Solvent" Trap: Even "anhydrous" solvents from a bottle can contain 50-100 ppm water once opened.[1] In a dilute reaction, this water can consume a stoichiometric amount of your isocyanate.[1]
-
Solution: Use freshly distilled solvents or store solvents over activated 3Å or 4Å molecular sieves for 24 hours prior to use.[1]
Q: I observe an exotherm when adding the isocyanate to my amine/alcohol. Is this normal?
A: Yes, but control it. The reaction is highly exothermic.[1]
-
Risk: Uncontrolled exotherms can trigger dimerization (uretdione formation) or trimerization (isocyanurate formation) , especially if basic catalysts (like tertiary amines) are present.[1]
-
Protocol: Add the isocyanate dropwise at 0°C. Do not allow the internal temperature to exceed 25°C during addition.
Module 3: Analytical Troubleshooting
Q: How do I interpret the NMR? I see extra aromatic peaks.
A: Look for the Urea Signature.
-
Isocyanate (Reagent): No N-H protons.[1]
-
Urea (Impurity): A broad singlet typically around 8.5–9.5 ppm (in DMSO-
) corresponds to the urea N-H protons.[1] -
Amine (Hydrolysis Product): Broad singlet around 3.5–5.0 ppm (NH
).[1] -
Shift: The aromatic protons ortho to the nitrogen will shift upfield (lower ppm) in the amine compared to the isocyanate.
Q: The IR spectrum shows a small peak at 1700 cm⁻¹.[1] What is it?
A: Urea Carbonyl.
-
Isocyanate (N=C=O): Strong, sharp band at ~2270 cm⁻¹ .[1]
-
Urea (C=O): New band appears at 1640–1700 cm⁻¹ .[1]
-
Loss of Quality: If the 2270 cm⁻¹ peak intensity diminishes relative to the aromatic ring breathing modes (approx. 1500-1600 cm⁻¹), degradation has occurred.
Module 4: Visualization of Degradation Pathways
The following diagram illustrates the cascade of failure when this compound is exposed to atmospheric moisture.
Figure 1: The moisture-induced degradation cascade.[1] Note that one molecule of water eventually consumes two molecules of isocyanate to form the urea precipitate.
Module 5: Experimental Data & Protocols
Table 1: Solvent Compatibility Guide
| Solvent Class | Compatibility | Notes |
| Hydrocarbons (Toluene, Hexane) | Excellent | Best for storage/dilution.[1] Non-polar nature suppresses side reactions.[1] |
| Ethers (THF, Dioxane) | Good | Must be peroxide-free and dry.[1] Hygroscopic nature of THF is a risk factor.[1] |
| Esters (Ethyl Acetate) | Moderate | Ensure no residual alcohol (ethanol) or water is present.[1] |
| Chlorinated (DCM, Chloroform) | Good | Acidic stabilizers in chloroform (HCl) can retard reaction rates but are generally safe.[1] |
| Alcohols/Amines | INCOMPATIBLE | Will react immediately to form carbamates/ureas.[1] |
| DMSO/DMF | Caution | Often contain water; difficult to dry completely.[1] Can accelerate side reactions.[1][2] |
Protocol: Safe Quenching of Excess Isocyanate
Never dispose of active isocyanate directly into aqueous waste (risk of pressure buildup/explosion).
-
Prepare Quench Solution: Mix Ethanol (50%) , Water (45%) , and Conc.[1] Ammonia (5%) .[1] Alternatively, use a surfactant-water mixture if ammonia is undesirable.[1]
-
Dilution: Dilute the waste isocyanate reaction mixture with an inert solvent (e.g., Toluene) to <10% concentration.
-
Addition: Slowly add the quench solution to the isocyanate with stirring. Expect mild exotherm and CO₂ evolution.[1]
-
Wait: Allow to stand for 24–48 hours in a vented container (do not seal tightly) to ensure complete conversion to urea/carbamate.
-
Disposal: Dispose of the resulting solid/slurry as solid organic waste.
References
-
Wikipedia. Hammett Equation & Substituent Constants.[1] Available at: [Link][1][3]
-
ResearchGate. Hydrolysis reaction of isocyanate. Available at: [Link][1]
Sources
Technical Support Center: A Researcher's Guide to Handling 3-Phenoxyphenyl Isocyanate
Welcome to the technical support center for 3-Phenoxyphenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments. The high reactivity of the isocyanate group (-N=C=O), particularly its susceptibility to moisture, demands meticulous handling to prevent unwanted side reactions and ensure reproducible results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the handling and use of this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No. 87873-72-1) is an aromatic isocyanate.[1][2] Its structure, featuring a phenoxy group on the phenyl ring, makes it a valuable building block in organic synthesis. It serves as a key intermediate in the development of novel pharmaceutical candidates and other complex organic molecules, where the isocyanate group can be strategically reacted to form ureas, urethanes, and other derivatives.[1]
Q2: Why is this compound so sensitive to moisture?
A2: The carbon atom in the isocyanate group (-N=C=O) is highly electrophilic and readily attacked by nucleophiles. Water, even atmospheric moisture, acts as a nucleophile, initiating a rapid and often exothermic reaction.[3][4] This reaction proceeds in two main steps:
-
Formation of Carbamic Acid: The isocyanate group reacts with water to form an unstable carbamic acid intermediate.[3][5]
-
Decomposition: The carbamic acid rapidly decomposes to yield a primary amine (3-phenoxyaniline) and carbon dioxide gas.[3][5][6]
The newly formed amine is also a potent nucleophile and can react with another molecule of this compound to form a stable, and often insoluble, disubstituted urea.[6] This side reaction consumes two equivalents of your starting isocyanate for every mole of water present, significantly impacting your reaction yield and purity.[6]
Q3: What are the visible signs of moisture contamination in my this compound?
A3: Visual inspection can often reveal moisture contamination. Look for the following signs:
-
Cloudiness or turbidity: The liquid may appear hazy or cloudy.[7]
-
Solid Precipitate: The formation of insoluble polyurea byproducts will appear as white or off-white solid particles at the bottom of the container.[6][7]
-
Solid Layer/Crust: A solid layer may form on the surface of the liquid isocyanate.[7]
-
Pressure Buildup: In a sealed container, the generation of carbon dioxide gas can lead to a dangerous buildup of pressure.[8]
Q4: How should I properly store this compound?
A4: Proper storage is critical to maintaining the integrity of this compound. Follow these guidelines:
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). | To prevent reaction with atmospheric moisture.[7] |
| Temperature | Store in a cool, dry, and well-ventilated area. | To minimize the rate of potential side reactions and prevent pressure buildup.[8] |
| Container | Keep the container tightly sealed when not in use. | To prevent the ingress of moisture and other atmospheric contaminants.[9][10] |
| Incompatible Materials | Store away from water, acids, bases, alcohols, and amines. | These substances can react vigorously and exothermically with isocyanates.[8] |
Q5: What are the primary health hazards associated with this compound?
A5: Like other aromatic isocyanates, this compound is a hazardous chemical that requires careful handling in a well-ventilated area, preferably a fume hood. The primary health risks include:
-
Respiratory Sensitization: Inhalation may cause allergy or asthma-like symptoms, which can become severe with subsequent exposures.[11][12]
-
Skin and Eye Irritation: Direct contact can cause significant skin and eye irritation.[11][12]
-
Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin.[13]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
Problem 1: Low or No Yield of the Desired Product
| Symptom | Potential Cause | Troubleshooting Action |
| Reaction fails to proceed or gives a significantly lower yield than expected. | Moisture Contamination of Reagents or Solvents: Water in your reaction will consume the isocyanate, forming urea byproducts.[6] | 1. Dry Solvents: Use freshly distilled, anhydrous solvents. For solvents like THF, distillation from sodium/benzophenone is a reliable method.[14] 2. Dry Reagents: Ensure all other reagents are anhydrous. If necessary, dry them using appropriate methods (e.g., drying over molecular sieves). 3. Karl Fischer Titration: Quantify the water content in your solvents and reagents to ensure they meet the required dryness for your reaction. |
| Degraded this compound: The starting material may have been compromised by moisture during storage. | 1. Purity Check: Analyze the purity of your isocyanate using FTIR or NMR spectroscopy. For FTIR, a strong, sharp peak around 2250-2285 cm⁻¹ is characteristic of the N=C=O stretch. A diminished or absent peak suggests degradation.[14] 2. Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of the isocyanate. | |
| Incorrect Reaction Conditions: The reaction may require specific temperatures or catalysts to proceed efficiently. | 1. Literature Review: Consult relevant literature for established protocols for similar isocyanate reactions. 2. Catalyst Screening: If applicable, consider screening different catalysts (e.g., tertiary amines, organotin compounds) to find the optimal conditions for your specific transformation.[15] |
Problem 2: Formation of a White Precipitate in the Reaction Mixture
| Symptom | Potential Cause | Troubleshooting Action |
| A white or off-white solid forms in the reaction vessel. | Urea Byproduct Formation: This is a classic sign of moisture contamination leading to the formation of insoluble diphenylurea derivatives.[6][7] | 1. Strict Anhydrous Technique: Implement rigorous anhydrous techniques for all future reactions. This includes flame-drying glassware, using septa and needles for reagent transfer, and maintaining a positive pressure of an inert gas. 2. Filtration and Analysis: Filter the precipitate and analyze it (e.g., by melting point, IR, or NMR) to confirm its identity as a urea byproduct. This will validate the cause of the issue. |
| Low Solubility of Reactants or Products: The desired product or one of the starting materials may have low solubility in the chosen solvent. | 1. Solvent Screening: Experiment with different anhydrous solvents in which all components of the reaction are soluble. 2. Temperature Adjustment: Gently warming the reaction mixture (if the reaction chemistry allows) may improve solubility. |
Problem 3: Unexpected Gas Evolution or Foaming
| Symptom | Potential Cause | Troubleshooting Action |
| The reaction mixture bubbles or foams unexpectedly. | Carbon Dioxide Production: This is a direct result of the reaction between the isocyanate and water.[6][8] | 1. Immediate Action: Ensure the reaction is being conducted in a well-ventilated fume hood to safely handle any gas evolution. 2. Root Cause Analysis: This is a clear indication of significant moisture contamination. Refer to the troubleshooting steps in "Problem 1" to identify and eliminate the source of water. |
Experimental Protocols & Workflows
To ensure the success of your experiments, it is crucial to employ validated protocols for handling and analyzing this compound.
Protocol 1: Anhydrous Solvent Preparation (Example: Tetrahydrofuran - THF)
Objective: To prepare anhydrous THF suitable for moisture-sensitive reactions.
Materials:
-
THF (reagent grade)
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-drying: Allow the THF to stand over activated 4Å molecular sieves for at least 24 hours to remove the bulk of the water.[14]
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all glassware is thoroughly dried in an oven or by flame-drying under a stream of inert gas.
-
Still Preparation: In the distillation flask, add small pieces of sodium metal to the pre-dried THF.
-
Initiation: Add a small amount of benzophenone to the flask.
-
Reflux: Gently heat the mixture to reflux. The formation of a deep blue or purple color indicates the presence of the sodium-benzophenone ketyl radical, signifying that the solvent is anhydrous and oxygen-free. If the color fades, more sodium may be required.[14]
-
Distillation: Once the color is stable, distill the THF into a dry receiving flask under an inert atmosphere.
-
Storage: Use the freshly distilled solvent immediately or store it under an inert atmosphere over activated molecular sieves.[14]
Protocol 2: Monitoring Reaction Progress with In-Situ FTIR Spectroscopy
Objective: To monitor the consumption of this compound and the formation of the desired product in real-time.
Methodology:
-
Setup: An Attenuated Total Reflectance (ATR) FTIR probe is inserted directly into the reaction vessel.
-
Spectral Acquisition: Collect mid-infrared spectra at regular intervals throughout the reaction.
-
Data Analysis:
Caption: Workflow for real-time monitoring of isocyanate reactions using in-situ FTIR.
Logical Troubleshooting Flowchart
When encountering issues in your experiments, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to diagnose and resolve problems related to the moisture sensitivity of this compound.
Caption: A logical flowchart for troubleshooting moisture-related issues with this compound.
By understanding the inherent reactivity of this compound and implementing the rigorous handling and analytical techniques outlined in this guide, you can significantly improve the reliability and success of your experimental outcomes.
References
-
Technical Insights into Isocyanate Reaction Pathways - Patsnap Eureka. (2025-07-10). [Link]
-
Reaction of Isocyanates with water | Download Scientific Diagram - ResearchGate. [Link]
-
Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics - MDPI. [Link]
-
3-Methoxyphenyl isocyanate | C8H7NO2 | CID 87843 - PubChem. [Link]
-
Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4 | Semantic Scholar. (2021-04-07). [Link]
-
Isocyanates – A family of chemicals - Transports Canada. (2025-08-11). [Link]
-
2-PHENOXYPHENYL ISOCYANATE | Georganics. (2011-02-18). [Link]
-
2-PHENOXYPHENYL ISOCYANATE | Georganics. (2011-02-18). [Link]
-
Moisture Contamination of Polyurethanes - ResinLab. (2021-03-16). [Link]
-
Isocyanates: Working Safely - CDPH. [Link]
-
Schematic hydrolysis of an aromatic isocyanate and subsequent formation of a substituted urea. - ResearchGate. [Link]
-
What conditions are required to react isocyanate with COOH or OH groups? - ResearchGate. (2019-12-04). [Link]
-
Decoding isocyanates: A deep dive into isocyanates - Dongsen Chemicals. (2023-10-21). [Link]
-
Decoding isocyanates: A deep dive into isocyanates - Dongsen Chemicals. (2023-10-21). [Link]
-
3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem. [Link]
Sources
- 1. This compound — TargetMol Chemicals [targetmol.com]
- 2. This compound | CAS 87873-72-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. resinlab.com [resinlab.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 11. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 15. l-i.co.uk [l-i.co.uk]
Technical Support Center: Scaling 3-Phenoxyphenyl Isocyanate Chemistries
Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: 3-Phenoxyphenyl Isocyanate (3-PPI) CAS: Generic Reference (Isomer specific properties may vary; see SDS)
Introduction: The Scale-Up Transition
Welcome. You are likely accessing this guide because a reaction involving This compound (3-PPI) that worked flawlessly on a milligram scale is showing inconsistent results, safety concerns, or yield losses at the gram/kilogram scale.
3-PPI is distinct from simple phenyl isocyanates due to the phenoxy group at the meta-position . This moiety adds significant lipophilicity and steric bulk, altering solubility profiles and crystallization kinetics compared to its para-substituted counterparts. While the core isocyanate reactivity remains electrophilic, the physical handling requirements change drastically upon scale-up.
This guide prioritizes causality over correlation . We do not just tell you what to do; we explain why the chemistry behaves this way, allowing you to build a self-validating process.
Module 1: Moisture Control & The "Urea Problem"
The Symptom:
-
White, insoluble precipitate forming in the reactor.
-
Pressure buildup in closed vessels.
-
Lower than expected yield of the desired carbamate/urea.
The Mechanism: Isocyanates are thermodynamically thirsty. In the presence of even trace moisture, 3-PPI undergoes a cascade failure known as Competitive Hydrolysis .
-
Hydrolysis: 3-PPI reacts with water to form an unstable carbamic acid.
-
Decarboxylation: Carbamic acid collapses, releasing CO₂ (gas) and forming 3-phenoxyaniline.
-
Urea Formation: The newly formed amine is a stronger nucleophile than water; it instantly reacts with another molecule of 3-PPI to form the symmetric 1,3-bis(3-phenoxyphenyl)urea.
This is a 2:1 stoichiometry penalty. Every molecule of water destroys two molecules of your starting material.
Visualization: Competitive Reaction Pathways
Figure 1: The "Urea Penalty." Note that the side reaction consumes two equivalents of isocyanate and generates gas.
Troubleshooting Protocol: Moisture Management
| Checkpoint | Action Item | Technical Rationale |
| Solvent Quality | Karl Fischer Titration (KF) is mandatory. | Solvents (DCM, THF, Toluene) must have <50 ppm water. The phenoxy tail makes 3-PPI lipophilic, so "wet" polar solvents will accelerate precipitation of the urea byproduct. |
| Headspace | Continuous Nitrogen/Argon Sweep . | Unlike static blanketing, a slow sweep removes moisture diffusing through seals. |
| Glassware | Oven-dried >4 hours at 120°C. | Surface-adsorbed water on large glass reactors is significant enough to initiate urea seeding. |
Module 2: Exotherm Management & Dosing
The Symptom:
-
Temperature spikes upon addition of nucleophile.
-
Darkening of reaction mixture (oxidation/decomposition).
-
Formation of "gummy" polymers.
The Mechanism: The reaction of 3-PPI with primary/secondary amines is highly exothermic. On a small scale, heat dissipates quickly. On a large scale, the Surface-Area-to-Volume Ratio decreases, trapping heat. High temperatures can trigger isocyanate dimerization (uretdione formation) or trimerization (isocyanurate formation).
Self-Validating Dosing Protocol
Do not add 3-PPI to the amine. Add the amine to the 3-PPI (Reverse Addition) OR Control the 3-PPI addition rate.
Recommended Workflow:
-
Dissolve 3-PPI in non-protic solvent (e.g., Toluene or DCM) in the reactor.
-
Cool the system to 0–5°C.
-
Prepare the nucleophile (amine) solution in a separate feed vessel.
-
Dose the amine slowly, monitoring internal temperature (
). -
Rule:
must never exceed .
Visualization: Scale-Up Workflow
Figure 2: Step-by-step logic for safe addition and temperature control.
Module 3: Purification & Workup
The Symptom:
-
Product is an oil that refuses to crystallize.
-
Persistent impurity (symmetric urea) in NMR.
The Solution: The 3-phenoxy group adds lipophilicity, making the product soluble in common organic solvents (DCM, EtOAc), which complicates crystallization.
Strategy 1: Urea Removal The symmetric urea byproduct (1,3-bis(3-phenoxyphenyl)urea) is extremely insoluble in non-polar solvents.
-
Protocol: Dilute the reaction mixture with Hexanes or Heptane . The product (if an oil) may settle, but the urea will often precipitate as a hard solid. Filter off the urea first.
Strategy 2: Scavenging Excess Isocyanate If you used excess 3-PPI to drive the reaction, you must remove it before concentration.
-
Protocol: Add a Polymer-Supported Amine (e.g., Trisamine scavenger) or a small amount of MeOH.
-
Why? MeOH converts 3-PPI to the methyl carbamate, which has a distinct Rf and solubility profile, making it easier to separate via chromatography than the raw isocyanate.
Module 4: HSE & Emergency Response (Spills)
The Hazard: 3-PPI is a respiratory sensitizer.[1] Inhalation of aerosols can cause asthma-like symptoms (sensitization). Spill Scenario: You drop a 500mL bottle of 3-PPI.
Do NOT wipe with water immediately. This generates CO₂ and heat, potentially spreading the contamination via foam.
Decontamination Solution (The "Decon Mix")
Prepare this solution before starting the campaign.
| Component | Concentration | Function |
| Water | 90% | Solvent / Reactant |
| Conc. Ammonia | 8% | Catalyst / Nucleophile (Rapidly kills isocyanate) |
| Liquid Detergent | 2% | Surfactant (Emulsifies the lipophilic 3-PPI) |
Protocol:
-
Cover spill with absorbent (vermiculite/sand).
-
Flood the absorbent with the Decon Mix .
-
Wait 30 minutes.
-
Shovel into an open-top drum. (Do not seal! CO₂ evolution will burst a sealed drum).
References
-
Isocyanate Reaction Pathways & Kinetics
-
Kinetics of isocyanate amine reactions. (1987).[2] Journal of Applied Polymer Science.
-
-
Safety & Handling Guidelines
-
Safe Work Procedures for Isocyanate-Containing Products.[3] Actsafe Safety Association.
-
-
Chemical Properties & SDS Data
-
4-Phenoxyphenyl isocyanate Safety Data Sheet. (Note: Used as surrogate for 3-isomer hazards). Thermo Fisher Scientific.[4]
-
-
Spill Neutralization Protocols
Sources
- 1. chemicals.basf.com [chemicals.basf.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fsi.co [fsi.co]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. safetyinnumbers.ca [safetyinnumbers.ca]
Validation & Comparative
Beyond 3-Phenoxyphenyl Isocyanate: A Comparative Guide to Derivatization Reagents
Topic: Alternative Derivatization Reagents to 3-Phenoxyphenyl Isocyanate Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
This compound (3-PPI) is a specialized derivatization reagent typically employed to enhance the lipophilicity and molecular weight of polar nucleophiles (amines, alcohols, phenols) in LC-MS and HPLC-UV workflows.[1] Its bulky diphenyl ether structure serves two primary functions: shifting early-eluting polar analytes to a more hydrophobic region (increasing retention time) and moving the precursor ion mass to a "quieter" spectral window (reducing low-mass background noise).[1]
However, availability issues, cost, or the need for specific ionization modes (e.g., negative ESI enhancement) often necessitate alternatives.[1] This guide objectively compares 3-PPI with three field-proven alternatives: Phenyl Isocyanate (PIC) , p-Toluenesulfonyl Isocyanate (PTSI) , and Dansyl Chloride (Dns-Cl) .[1]
Mechanism of Action
All isocyanate-based reagents function through a nucleophilic addition mechanism. The electrophilic carbon of the isocyanate group (-N=C=O) is attacked by the lone pair of a nucleophile (amine or alcohol), forming a stable urea or carbamate linkage.
Reaction Pathway Diagram
Caption: General mechanism for isocyanate derivatization. The reaction yields a urea (from amines) or carbamate (from alcohols).
The Benchmark: this compound (3-PPI)[1]
-
Primary Use: Increasing retention of polar metabolites; shifting mass-to-charge (m/z) ratio.[1]
-
Key Characteristic: High hydrophobicity due to the diphenyl ether moiety.
-
Limitation: Moderate ionization efficiency in Electrospray Ionization (ESI) compared to charged reagents; relatively high cost.
Comparative Analysis of Alternatives
Alternative A: Phenyl Isocyanate (PIC)
The "Cost-Effective Standard" PIC is the structural parent of 3-PPI. It lacks the second phenyl ring and ether linkage, making it significantly smaller and less hydrophobic.
-
Best For: Routine UV detection where extreme retention shifts are not required.
-
Trade-off: Lower molecular weight increase (+119 Da vs. +211 Da for 3-PPI) may leave analytes in the "noisy" low-mass region of the mass spectrum.[1]
Alternative B: p-Toluenesulfonyl Isocyanate (PTSI)
The "Negative Mode Specialist" PTSI introduces a sulfonyl group conjugated to the resulting urea/carbamate. This moiety is highly acidic, allowing the derivative to easily lose a proton and form a stable negative ion [M-H]⁻.
-
Best For: Negative ESI LC-MS/MS . It dramatically enhances sensitivity for alcohols and amines in negative mode, where standard isocyanates perform poorly.
-
Mechanism: The sulfonyl group stabilizes the negative charge on the nitrogen atom after deprotonation.
Alternative C: Dansyl Chloride (Dns-Cl)
The "Positive Mode Powerhouse" While not an isocyanate, Dns-Cl is the functional competitor for amine/phenol derivatization. It introduces a dimethylamino group that is easily protonated.
-
Best For: Positive ESI LC-MS/MS and Fluorescence detection.[1]
-
Advantage: often yields 10-100x higher sensitivity than isocyanates in positive mode due to the pre-charged tertiary amine.
Comparative Data Summary
| Feature | This compound (3-PPI) | Phenyl Isocyanate (PIC) | p-Toluenesulfonyl Isocyanate (PTSI) | Dansyl Chloride (Dns-Cl) |
| Target Group | -OH, -NH₂, -SH | -OH, -NH₂, -SH | -OH, -NH₂ | -NH₂, Phenols (slow on aliph.[1] -OH) |
| Mass Shift (Δm) | +211.2 Da | +119.1 Da | +197.2 Da | +233.3 Da |
| Hydrophobicity | High (High RT shift) | Moderate | Moderate | High |
| Detection Mode | UV (254 nm), LC-MS (+) | UV (254 nm) | LC-MS (Negative Mode) | Fluorescence , LC-MS (Positive Mode) |
| Reaction Speed | Moderate (requires heat/cat) | Fast | Very Fast (highly reactive) | Slow (requires heat/base) |
| Stability | Sensitive to water | Sensitive to water | Extremely sensitive to water | Stable in aqueous buffer (basic) |
Decision Matrix: Selecting the Right Reagent
Caption: Workflow for selecting the optimal derivatization reagent based on detection needs.
Experimental Protocols
Protocol A: Standard Isocyanate Derivatization (PIC or 3-PPI)
Applicable for: Alcohols, Amines[1]
-
Preparation: Dissolve analyte in dry Acetonitrile (ACN).
-
Reagent Addition: Add 50 µL of Reagent (PIC or 3-PPI) solution (1 mg/mL in ACN).
-
Catalyst (Optional but recommended for alcohols): Add 10 µL of Triethylamine (TEA) or Pyridine.
-
Incubation: Seal vial and heat at 60°C for 30-45 minutes .
-
Quenching: Add 50 µL of Ethanol to consume excess isocyanate.
-
Analysis: Inject directly into LC-MS or HPLC-UV.
Protocol B: High-Sensitivity Negative Mode (PTSI)
Applicable for: Steroids, Vitamin D metabolites, Alcohols[1]
-
Preparation: Ensure sample is strictly anhydrous (PTSI hydrolyzes instantly in water). Dry sample under N₂ gas.[2]
-
Reagent Addition: Add 100 µL of PTSI solution (2 mg/mL in dry ACN).
-
Incubation: React at Room Temperature for 5-10 minutes . (Reaction is very fast).
-
Quenching: Add 10 µL of water or methanol.
-
Analysis: Analyze using Negative ESI . Look for the [M-H]⁻ ion.
Protocol C: Dansylation (Dns-Cl)
Applicable for: Amines, Phenols[1]
-
Preparation: Mix 100 µL sample with 100 µL Sodium Bicarbonate buffer (0.1 M, pH 10).
-
Reagent Addition: Add 100 µL Dns-Cl solution (1 mg/mL in Acetone).
-
Incubation: Heat at 60°C for 10-20 minutes .
-
Analysis: Analyze using Positive ESI or Fluorescence (Ex: 340 nm, Em: 525 nm).
References
-
Zuo, M., et al. (2005).[3] "p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma." Journal of Chromatography B. Link
-
Santa Cruz Biotechnology. "this compound Product Data." SCBT Catalog. Link[1]
-
Kataoka, H. (1996).[4] "Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis." Journal of Chromatography A. Link
-
Tai, H.C., et al. (2020).[5] "Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry." Journal of Chromatography A. Link
-
Sigma-Aldrich. "Phenyl Isocyanate Product Specification and Safety Data." Link[1]
Sources
- 1. WO2008057254A2 - Tricyclic compounds as matrix metalloproteinase inhibitors - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: 3-Phenoxyphenyl Isocyanate vs. Bio-Based Isocyanates
Executive Summary
This guide provides a critical technical comparison between 3-Phenoxyphenyl isocyanate (3-PPI) —a specialized aromatic intermediate used in small molecule synthesis—and the emerging class of Bio-based Isocyanates (primarily aliphatic derivatives like PDI and LDI).
The Core Conflict: Researchers often face a trade-off between the kinetic superiority and structural rigidity of aromatic isocyanates (3-PPI) and the sustainability and flexibility of bio-based aliphatic alternatives. While 3-PPI remains the standard for introducing pharmacophores in kinase inhibitors (e.g., Ibrutinib intermediates), bio-based isocyanates are redefining the landscape for linker chemistry, bioconjugation, and green polymer synthesis.
Part 1: The Contenders
The Incumbent: this compound (3-PPI)
-
Classification: Aromatic Monoisocyanate.
-
Structure: A benzene ring substituted with a phenoxy group and an isocyanate (-NCO) group.
-
Primary Utility: Medicinal chemistry (urea/carbamate formation), agrochemical synthesis.
-
Key Characteristic: High electrophilicity at the carbonyl carbon due to resonance effects from the aromatic ring.
The Challenger: Bio-Based Isocyanates[1][2][3][4]
-
Classification: Mostly Aliphatic Diisocyanates (with some monoisocyanate derivatives).[1]
-
Key Representatives:
-
PDI (Pentamethylene Diisocyanate): Derived from corn/biomass (70% bio-content).
-
LDI (L-Lysine Diisocyanate): Derived from amino acids.
-
-
Primary Utility: Green polymer synthesis, flexible linkers in antibody-drug conjugates (ADCs), biocompatible materials.
-
Key Characteristic: Lower reactivity, higher flexibility, reduced carbon footprint.
Part 2: Comparative Performance Analysis
Reactivity Kinetics: The Electronic Divide
The most distinct difference lies in the reaction rates with nucleophiles (amines or alcohols).
-
3-PPI (Aromatic): The isocyanate group is conjugated with the aromatic ring. The delocalization of
-electrons withdraws electron density from the nitrogen, making the carbonyl carbon highly electrophilic.-
Result: Fast, often uncatalyzed reaction at room temperature.
-
-
Bio-Based (Aliphatic): The alkyl chains donate electron density (inductive effect, +I) to the NCO group, reducing the electrophilicity of the carbonyl carbon.
-
Result: Slow reaction kinetics; typically requires catalysts (Sn, Zn, Bi) or elevated temperatures (
C).
-
Structural Implications for Drug Design
-
Rigidity (3-PPI): The phenoxyphenyl moiety is planar and rigid. In drug design, this is often critical for locking a molecule into an active site (e.g.,
- stacking interactions in kinase pockets). -
Flexibility (Bio-Based): PDI and LDI introduce flexible alkyl chains. In material science, this provides elasticity. In drug development, this is disadvantageous for binding affinity but advantageous for linker design where solubility and reduced aggregation are required.
Mechanism of Action Visualization
The following diagram illustrates the electronic differences driving the reactivity gap.
Figure 1: Mechanistic comparison of electronic effects on isocyanate reactivity.
Part 3: Experimental Data Summary
The following table summarizes the physicochemical and performance benchmarks. Note the distinct difference in "Pot Life" (working time) and Reactivity.[2]
| Feature | This compound (3-PPI) | Bio-Based Isocyanate (e.g., PDI) |
| Molecular Class | Aromatic Monoisocyanate | Aliphatic Diisocyanate |
| Bio-Content | 0% (Petroleum derived) | ~70% (Biomass derived) |
| Reactivity ( | High (100) | Low (1-5) |
| Urea Bond Stability | High (Thermal dissociation >200°C) | Moderate (Thermal dissociation >180°C) |
| UV Stability | Poor (Yellows upon oxidation) | Excellent (Aliphatic structure) |
| Catalyst Requirement | None (usually) | Required (DBTDL, Zn-Octoate) |
| Toxicity Profile | Sensitizer, Potential Mutagen | Sensitizer, Lower Acute Toxicity |
Part 4: Experimental Protocol (Self-Validating)
Objective: To benchmark the reactivity rate of 3-PPI vs. a Bio-based equivalent (e.g., Hexyl Isocyanate as a PDI surrogate) using In-Situ FTIR.
Rationale: FTIR allows real-time monitoring of the NCO peak disappearance (~2270 cm⁻¹) without disturbing the reaction equilibrium.
Materials
-
Reagents: 3-PPI (>98%), Hexyl Isocyanate (Bio-surrogate), n-Butylamine (Nucleophile), Dry Toluene (Solvent).
-
Equipment: ReactIR or standard FTIR with liquid cell (CaF2 windows).
Workflow
-
Baseline: Purge the reaction vessel with
. Add 10 mL Dry Toluene. Collect background spectrum. -
Isocyanate Addition: Add 1.0 mmol of Isocyanate (3-PPI or Bio-based). Stir at 25°C. Confirm NCO peak height at 2270 cm⁻¹.
-
Nucleophile Injection: Rapidly inject 1.0 mmol n-Butylamine (1:1 stoichiometry).
-
Data Acquisition: Set FTIR to scan every 15 seconds for 30 minutes.
-
Validation Check:
-
Catalyst Spike (Optional for Bio-based): If reaction stalls, add 0.1 mol% DBTDL (Dibutyltin dilaurate) to validate catalytic activation.
Figure 2: Kinetic benchmarking workflow using In-Situ FTIR.
Part 5: Expert Insight & Conclusion
When to choose 3-PPI:
-
Drug Discovery: When synthesizing kinase inhibitors where the phenoxyphenyl group is a required pharmacophore for binding affinity.
-
Process Efficiency: When reaction speed is critical, and heating sensitive substrates is not an option.
When to choose Bio-Based Isocyanates:
-
Linker Chemistry: For ADCs or PEGylation where a flexible, aliphatic chain reduces immunogenicity compared to aromatic rings.
-
Sustainability Mandates: When developing "Green" polymer precursors or coatings where UV stability (non-yellowing) and renewable carbon content are regulatory requirements.
Final Verdict: 3-PPI remains the synthetic workhorse for specific aromatic functionalization. Bio-based isocyanates are not direct drop-in replacements for 3-PPI in small molecule synthesis due to structural differences, but they are the superior choice for material properties and environmental profile in polymer applications.
References
-
Covestro AG. (2023). Desmodur® eco N 7300: Pentamethylene Diisocyanate (PDI) Technical Data Sheet. Retrieved from
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. Retrieved from
-
Kreye, O., Mutlu, H., & Meier, M. A. (2013). Sustainable routes to polyurethane precursors. Green Chemistry, 15(6), 1431-1455. Retrieved from
-
Sigma-Aldrich. (2023). Isocyanate Reactivity and Handling Guide. Retrieved from
Sources
A Senior Application Scientist's Guide to the Quantitative Comparison of Isocyanate Detection Techniques
For researchers, industrial hygienists, and drug development professionals, the accurate quantification of isocyanates is paramount. These highly reactive compounds, widely used in the production of polyurethanes, foams, coatings, and adhesives, pose significant health risks, including occupational asthma. This guide provides an in-depth, objective comparison of various isocyanate detection techniques, supported by experimental data, to empower you in selecting the most appropriate method for your specific application. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in authoritative references.
The Critical Need for Accurate Isocyanate Quantification
Isocyanates are characterized by the functional group -N=C=O. Their high reactivity, which makes them invaluable in polymer chemistry, also underlies their toxicity. Incomplete reactions can lead to the presence of residual isocyanates in consumer and industrial products, posing a risk of exposure. Regulatory bodies worldwide have set strict occupational exposure limits for isocyanates, necessitating sensitive and reliable detection methods to ensure workplace safety and product quality.
A Comparative Analysis of Isocyanate Detection Methodologies
The selection of an appropriate analytical technique for isocyanate quantification hinges on a variety of factors including the required sensitivity, the sample matrix, the presence of interfering substances, the need for real-time monitoring, and the available instrumentation and expertise. This section provides a comparative overview of the most prevalent techniques.
Chromatographic Methods: The Gold Standard for Specificity
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are widely regarded as the gold standard for isocyanate analysis due to their high specificity and sensitivity. These methods typically involve a derivatization step to stabilize the reactive isocyanate group, forming a more stable urea derivative that can be readily analyzed.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection is a well-established technique. UV detection is common, but fluorescence detection often provides enhanced sensitivity and selectivity.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest level of sensitivity and selectivity.[2] The use of mass spectrometry allows for the unambiguous identification and quantification of isocyanate-derivatives, even in complex matrices.[2]
Spectroscopic Methods: A Powerful Tool for Real-Time Monitoring
Fourier Transform Infrared (FTIR) Spectroscopy is a valuable technique for the direct and real-time monitoring of isocyanate consumption in chemical reactions. The isocyanate functional group has a strong and distinct absorption band around 2270 cm⁻¹, a region of the infrared spectrum that is often free from other interfering absorptions.[3][4] This allows for straightforward quantitative analysis based on the Beer-Lambert law.[3]
Colorimetric and Fluorometric Methods: Rapid and Cost-Effective Screening
Colorimetric and fluorometric methods offer a rapid and often low-cost approach for the detection of isocyanates. These methods typically rely on a chemical reaction that produces a colored or fluorescent compound in the presence of isocyanates. While generally less specific than chromatographic methods, they are excellent for screening purposes and in situations where portability is a key requirement.
Electrochemical Sensors: The Frontier of Portable and Continuous Monitoring
Electrochemical sensors represent a promising technology for the continuous and real-time monitoring of airborne isocyanates. These sensors operate by detecting the change in electrical properties of a sensing material upon exposure to isocyanates. While still an evolving field, they offer the potential for developing low-cost, portable, and user-friendly devices for personal exposure monitoring.[5]
Quantitative Performance Comparison
The following table summarizes the key quantitative performance characteristics of the discussed isocyanate detection techniques. It is important to note that these values can vary depending on the specific isocyanate, the sample matrix, and the instrumental setup.
| Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Dynamic Range | Accuracy (Recovery) | Precision (RSD) | Analysis Time | Cost | Portability | Expertise Level |
| HPLC-UV/FLD | 0.2 ppb (for some isocyanates)[6] | 2.3 - 2.9 µg/m³ (OSHA 42)[7] | Analyte dependent | 80-120% (typical)[8] | <10% (typical)[9] | Minutes per sample (after prep) | Moderate to High | Low | High |
| LC-MS/MS | ppt levels[1] | 0.02 - 0.04 mg/kg[2] | Wide, analyte dependent | 90-124% for key monomers[2] | <15%[2] | Minutes per sample (after prep) | High | Low | High |
| FTIR Spectroscopy | 0.05 wt%[1][3] | 0.17 wt%[1] | Concentration dependent | Calibration dependent | High | Seconds to minutes | Moderate | Moderate (benchtop) to High (portable) | Moderate |
| Colorimetric/Fluorometric | Varies (e.g., 112 nmol·L⁻¹ for a fluorescent probe) | Method dependent | Often narrow | Method dependent | Method dependent | Seconds to minutes | Low | High | Low to Moderate |
| Electrochemical Sensors | 0.7862 ppm (for 2,4-TDI in gas phase)[5] | Method dependent | Varies with sensor design | Sensor dependent | Sensor dependent | Real-time | Low to Moderate | High | Low to Moderate |
Detailed Experimental Protocols
To provide practical, actionable insights, this section details the methodologies for two widely recognized and utilized standard methods for isocyanate analysis: OSHA 42 and NIOSH 5521.
OSHA Method 42: Diisocyanates
This method is used for the collection and analysis of various diisocyanates, including 2,4-TDI, 2,6-TDI, and HDI, in workplace air.[7]
Air is drawn through a glass fiber filter coated with 1-(2-pyridyl)piperazine (1-2PP). The isocyanates react with the 1-2PP to form stable urea derivatives. These derivatives are then desorbed from the filter and analyzed by HPLC with UV or fluorescence detection.[10]
Caption: Workflow for OSHA Method 42.
-
Filter Preparation: Glass fiber filters are coated with a solution of 1-(2-pyridyl)piperazine.
-
Sampling: A known volume of air (typically 15 liters) is drawn through the coated filter at a flow rate of 1 L/min using a calibrated personal sampling pump.[7]
-
Sample Storage and Transport: After sampling, the filter cassette is sealed and sent to the laboratory for analysis.
-
Desorption: The filter is removed from the cassette and placed in a vial. A solution of 90/10 (v/v) acetonitrile/dimethyl sulfoxide (ACN/DMSO) is added to desorb the urea derivatives.[10]
-
Analysis: The desorbed sample is analyzed by HPLC using a C18 column and a suitable mobile phase. Detection is typically performed using a UV detector at 254 nm or a fluorescence detector.[11][12]
-
Quantification: The concentration of each isocyanate is determined by comparing the peak area of the derivative in the sample to a calibration curve prepared from standards of the corresponding isocyanate-1-2PP derivatives.
NIOSH Method 5521: Isocyanates, Monomeric
This method is designed for the determination of monomeric isocyanates in air.[13]
A known volume of air is drawn through an impinger containing a solution of 1-(2-methoxyphenyl)piperazine (MOPP) in toluene. The isocyanates react with MOPP to form stable urea derivatives. The toluene is then evaporated, and the residue is redissolved and analyzed by HPLC with electrochemical and UV detectors in series.[14]
Caption: Workflow for NIOSH Method 5521.
-
Impinger Preparation: An impinger is filled with a solution of 1-(2-methoxyphenyl)piperazine in toluene.[15]
-
Sampling: Air is drawn through the impinger at a flow rate of 1 L/min for a specified period.[13]
-
Sample Preparation: After sampling, the impinger solution is transferred to a vial. The excess MOPP is acetylated.
-
Solvent Evaporation: The toluene is evaporated to dryness under a gentle stream of nitrogen.
-
Redissolution: The residue is redissolved in a known volume of methanol.[13]
-
Analysis: The sample is analyzed by HPLC with an electrochemical detector followed by a UV detector.[14] The dual-detector system provides increased confidence in peak identification.
-
Quantification: The concentration of the isocyanate is determined from a calibration curve prepared using standard solutions of the corresponding isocyanate-MOPP derivatives.
Conclusion: Selecting the Optimal Technique
The choice of the most suitable isocyanate detection technique is a critical decision that directly impacts the accuracy and reliability of your results.
-
For applications demanding the highest level of specificity and sensitivity, particularly in complex matrices, LC-MS/MS is the unparalleled choice.
-
For routine monitoring and methods requiring regulatory compliance, HPLC with UV or fluorescence detection , following established protocols like OSHA 42 or NIOSH 5521, provides a robust and reliable solution.
-
When real-time monitoring of reaction kinetics is the primary objective, FTIR spectroscopy offers a powerful and direct measurement approach.
-
For rapid, on-site screening and qualitative assessments, colorimetric and fluorometric methods and emerging electrochemical sensors provide convenient and cost-effective options.
By carefully considering the specific requirements of your research or monitoring program and leveraging the quantitative data and detailed protocols presented in this guide, you can confidently select and implement the most appropriate technique for accurate and reliable isocyanate quantification.
References
Sources
- 1. azom.com [azom.com]
- 2. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. lcslaboratory.com [lcslaboratory.com]
- 7. osha.gov [osha.gov]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. americanchemistry.com [americanchemistry.com]
- 11. epa.gov [epa.gov]
- 12. lcslaboratory.com [lcslaboratory.com]
- 13. Page:NIOSH Manual of Analytical Methods - 5521.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. americanchemistry.com [americanchemistry.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
